21-Dehydro Budesonide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
85234-63-5 |
|---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 |
InChI Key |
UHEOYIKQUMWUPY-KWVAZRHASA-N |
SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |
Synonyms |
(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; Budesonide Impurity D (EP) |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of a Key Impurity: A Technical Guide to the Discovery and Synthesis of 21-Dehydro Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the characterization and control of impurities are of paramount importance to ensure the safety and efficacy of drug products. Budesonide (B1683875), a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions, is no exception. This technical guide provides an in-depth exploration of 21-Dehydro Budesonide, a primary degradation product and key impurity of Budesonide.
Identified as Budesonide EP Impurity D, this compound is structurally distinct from its parent compound due to the oxidation of the hydroxyl group at the C21 position to an aldehyde.[1][2] This modification, while seemingly minor, can have implications for the stability of Budesonide formulations and potentially alter biological activity. This document delves into the discovery, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug development and quality control. While its own biological activities are a subject of scientific investigation, its primary significance currently lies in its role as a critical reference standard for monitoring the purity and stability of Budesonide-containing pharmaceuticals.[1][2]
Physicochemical and Analytical Data
The following table summarizes the key physicochemical and analytical parameters for this compound, compiled from various sources. This data is crucial for its identification, characterization, and quantification.
| Property | Value | Reference(s) |
| Systematic Name | (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1][3] |
| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity, Budesonide glyoxal (B1671930) (epimers) | [3][4][5] |
| CAS Number | 85234-63-5 | [4][6][7] |
| Molecular Formula | C₂₅H₃₂O₆ | [4][6][7] |
| Molecular Weight | 428.52 g/mol | [4][6][7] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 111-124°C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Purity (typical) | ≥95% (by HPLC) | [4][6] |
| Storage Temperature | -20°C for long-term storage | [4][6] |
| Analytical Methods | ¹H NMR (DMSO-d₆), Mass Spectrometry, HPLC-UV (254 nm), IR, TGA | [4][5] |
| Relative Retention Time (RRT) | Epimers at 0.61 and 0.66 relative to budesonide epimer B (USP method) | [8] |
Discovery and Formation Pathway
This compound is primarily recognized as a degradation product of Budesonide, formed through the selective oxidation of the primary alcohol at the C21 position to an aldehyde.[1] This oxidative transformation is a critical consideration in the stability studies of Budesonide-containing pharmaceutical formulations. The presence of oxygen is a key factor in this aerobic degradation process.[1] Studies on the thermal forced degradation of budesonide solutions have identified this compound as a major degradation product, with its formation influenced by factors such as the presence of excipients and the storage container material.[9]
The logical pathway for the formation of this compound from Budesonide is depicted in the following diagram:
Caption: Formation of this compound from Budesonide via oxidation.
Synthesis of this compound
While often an undesired byproduct, this compound is intentionally synthesized for use as a reference standard in analytical testing to ensure the quality and purity of Budesonide drug products.[1] The key to a successful synthesis is the selective oxidation of the primary alcohol at the C21 position of Budesonide without affecting other sensitive functional groups in the molecule. Mild and selective oxidizing agents are therefore required. The Dess-Martin periodinane (DMP) oxidation is a well-suited and widely recognized method for this transformation, known for its mild reaction conditions and high yields in converting primary alcohols to aldehydes.[3][4][10]
Experimental Protocol: Synthesis via Dess-Martin Oxidation
This protocol describes a plausible method for the synthesis of this compound from Budesonide using Dess-Martin periodinane.
Materials:
-
Budesonide
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Budesonide in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (approximately 1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Budesonide) is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, mass spectrometry, and HPLC.
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound:
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of ongoing scientific interest.[2] As a significant degradation product of Budesonide, understanding its pharmacological and toxicological profile is crucial. It is plausible that the aldehyde functionality at the C21 position could influence its interaction with the glucocorticoid receptor, potentially altering its anti-inflammatory potency or receptor binding affinity compared to the parent drug, Budesonide.
Currently, there is a lack of publicly available, detailed studies on the specific signaling pathways modulated by this compound. Research in this area would be valuable to fully assess the impact of this impurity in Budesonide formulations. A proposed logical relationship for investigating the biological effects of this compound is outlined below.
Caption: A logical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound stands as a critical impurity in the quality control and stability assessment of Budesonide drug products. Its formation through oxidative degradation underscores the need for careful formulation and storage considerations. The synthesis of this compound, primarily for use as a reference standard, can be achieved through selective oxidation methods such as the Dess-Martin periodinane oxidation. While detailed information on its biological activity and specific signaling pathways remains an area for further research, its role as an analytical standard is indispensable for ensuring the quality, safety, and efficacy of Budesonide therapies. This guide provides a foundational understanding for researchers and professionals working with Budesonide and its related compounds.
References
- 1. EP0424921A2 - Process for preparing 21-desoxyprednisolone 17-esters - Google Patents [patents.google.com]
- 2. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
21-Dehydro Budesonide: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Budesonide, also known as Budesonide EP Impurity D, is a critical degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions.[1] As a primary impurity, its presence and physicochemical characteristics are of significant interest in the quality control and stability testing of Budesonide-containing pharmaceutical products. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological context.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1] |
| Molecular Formula | C₂₅H₃₂O₆ | [2][3] |
| Molecular Weight | 428.52 g/mol | [2][3] |
| CAS Number | 85234-63-5 | [2][3] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | >110°C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [4] |
| pKa (Predicted) | 14.21 ± 0.70 | [4] |
| logP (Computed, XLogP3) | 2.9 | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established methods for corticosteroids and can be adapted for this compound.
Solubility Determination (Shake-Flask Method with UV-Vis Spectrophotometry)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a sealed vial containing the solvent of interest (e.g., water, ethanol, buffers).
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or a specific HPLC-UV method. A calibration curve of known concentrations is used for accurate quantification.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using RP-HPLC.
-
Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.
-
Reference Compounds: A set of reference compounds with known logP values are injected to create a calibration curve.
-
Sample Analysis: this compound is injected onto the column, and its retention time is measured.
-
Calculation: The logarithm of the capacity factor (log k') for each reference compound and this compound is calculated from their retention times. A linear regression of the known logP values of the reference compounds against their calculated log k' values is performed. The logP of this compound is then interpolated from this calibration curve using its log k' value.
Formation and Biological Context
Formation of this compound
This compound is formed through the oxidative degradation of its parent compound, Budesonide. This process primarily involves the oxidation of the C21 hydroxyl group to an aldehyde.[1]
Caption: Oxidative degradation of Budesonide to this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a derivative of Budesonide, the biological activity of this compound is expected to be mediated through the glucocorticoid receptor (GR). The canonical signaling pathway is depicted below.
Caption: Simplified glucocorticoid receptor signaling pathway.
Experimental and Logical Workflows
Physicochemical Property Determination Workflow
The logical flow for characterizing the physicochemical properties of this compound is outlined below.
Caption: Experimental workflow for physicochemical characterization.
References
Spectroscopic and Analytical Profile of 21-Dehydro Budesonide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Dehydro Budesonide (B1683875), also known as Budesonide EP Impurity D, is a significant degradation product of the potent glucocorticoid, Budesonide.[1][2] Its formation, primarily through the oxidation of the C21 hydroxyl group to an aldehyde, is a critical parameter in the stability studies of Budesonide-containing pharmaceutical products.[1] This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for 21-Dehydro Budesonide, intended to assist researchers, scientists, and drug development professionals in its identification and characterization.
Chemical Identity
-
Systematic Name: (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al[1]
-
Synonyms: Budesonide EP Impurity D, 21-Dehydrobudesonide, Budesonide Aldehyde Impurity
-
CAS Number: 85234-63-5
-
Molecular Formula: C₂₅H₃₂O₆
-
Molecular Weight: 428.52 g/mol
Spectroscopic Data
Detailed, quantitative spectroscopic data for this compound is not publicly available in peer-reviewed literature. The characterization data is typically held by manufacturers and provided upon the purchase of the reference material. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific chemical shifts and coupling constants are not published, it is known that the identity of this compound has been confirmed using proton NMR (¹H NMR) spectroscopy, with DMSO-d₆ as a solvent, in conjunction with mass spectrometry. The key distinguishing feature in the ¹H NMR spectrum, when compared to Budesonide, would be the presence of a signal corresponding to the aldehyde proton at the C21 position, typically found in the region of 9-10 ppm. Concurrently, the signals corresponding to the C21 methylene (B1212753) protons in Budesonide would be absent.
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is not available in the literature. However, the IR spectrum would be expected to show characteristic absorption bands for its functional groups. A comparison with the parent compound, Budesonide, would highlight the key differences.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (alcohol) | 3500 - 3200 (broad) | Present in both Budesonide and this compound. |
| C-H (alkane and alkene) | 3100 - 2850 | Present in both compounds. |
| C=O (α,β-unsaturated ketone) | 1670 - 1650 | Characteristic of the A-ring of the steroid. |
| C=O (ketone at C20) | ~1725 | Present in both compounds. |
| C=O (aldehyde at C21) | ~1730 and ~2720 | Distinguishing feature of this compound. |
| C-O (acetal, alcohol) | 1250 - 1050 | Present in both compounds. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not publicly available. However, forced degradation studies of Budesonide provide a general framework for its generation and analysis.
Generation of this compound (Forced Degradation)
This compound is a major product of oxidative degradation.[3] A general protocol for its formation involves:
-
Sample Preparation: A solution of Budesonide is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Stress Condition: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), or to aerobic conditions, which can be induced by factors like the presence of Al₂O₃ on the inner surface of aluminum containers.[3]
-
Analysis: The resulting mixture is then analyzed, typically by a stability-indicating HPLC method, to separate the degradation products.
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the analysis of Budesonide and its impurities, including this compound.[4]
| Parameter | HPLC-UV Method |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a phosphate (B84403) buffer (pH ~3.2) |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV at approximately 244 nm |
Formation Pathway
This compound is formed from the oxidative degradation of the parent drug, Budesonide. This is a critical transformation to monitor during stability testing of Budesonide formulations.
Caption: Formation of this compound from Budesonide.
Signaling Pathways
Currently, there is a lack of publicly available research on the specific biological or signaling effects of this compound. The biological activity and interaction with signaling pathways of Budesonide itself are well-documented, but it is not known if this degradation product retains any glucocorticoid activity or has any off-target effects. Further research is needed to elucidate the pharmacological profile of this impurity.
Conclusion
This compound is a key impurity and degradation product of Budesonide. While detailed, publicly available spectroscopic data is scarce, its identity and formation are well-established. The primary methods for its analysis are HPLC and LC-MS. For definitive structural confirmation and quantitative analysis, obtaining a certified reference standard with its accompanying Certificate of Analysis, which includes detailed NMR and IR data, is essential for researchers and drug development professionals. Understanding the formation and analytical profile of this compound is crucial for ensuring the quality, safety, and efficacy of Budesonide pharmaceutical products.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. This compound | 85234-63-5 [chemicalbook.com]
- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Budesonide Impurity D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, identification, and characterization of Budesonide (B1683875) Impurity D. Budesonide is a potent glucocorticoid steroid used in the management of asthma and other inflammatory conditions.[1] The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[2] Budesonide Impurity D is a known related substance of Budesonide and is monitored during quality control processes.[1][3]
Chemical Structure and Identification
Budesonide Impurity D is systematically identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al.[4][5][6] It is also known by the synonyms 21-Dehydro Budesonide and Budesonide Aldehyde Impurity.[4][6][7] The presence of an aldehyde group at the C-21 position instead of the primary alcohol found in Budesonide is the key structural difference.
The following diagram illustrates the chemical structure of Budesonide Impurity D:
Physicochemical Properties
A summary of the key physicochemical properties of Budesonide Impurity D is presented in the table below. This information is crucial for the development of analytical methods and for understanding the impurity's behavior.
| Property | Value | Reference(s) |
| IUPAC Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [4][5][6] |
| Synonyms | This compound, Budesonide Aldehyde Impurity | [4][6][7] |
| CAS Number | 85234-63-5 | [4][7][8] |
| Molecular Formula | C₂₅H₃₂O₆ | [4][7] |
| Molecular Weight | 428.52 g/mol | [4][7] |
| Appearance | White Powder | [8] |
Experimental Protocols
The identification and quantification of Budesonide Impurity D are typically performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The structural confirmation is achieved through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A general HPLC method for the analysis of Budesonide and its related substances, including Impurity D, can be outlined as follows. It is important to note that method parameters should be optimized and validated for specific laboratory conditions and instrumentation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition and gradient profile will depend on the required separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection is usually performed at a wavelength where Budesonide and its impurities exhibit significant absorbance, often around 240-254 nm.
-
Injection Volume: A standard injection volume of 10-20 µL is common.
-
Sample Preparation: Samples of the Budesonide drug substance or product are dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration.
Spectroscopic Characterization
For the definitive identification and structural elucidation of Budesonide Impurity D, the following spectroscopic techniques are employed:
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity. This data is crucial for confirming the elemental composition and identifying structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a complete picture of the molecule's connectivity and stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for aldehydes, ketones, hydroxyl groups, and carbon-carbon double bonds can be confirmed.
The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity like Budesonide Impurity D.
Synthesis and Formation
Budesonide Impurity D is a degradation product of Budesonide.[4] Its formation can occur during the synthesis of Budesonide or upon storage under certain conditions. The aldehyde functionality at C-21 is a result of the oxidation of the primary alcohol at the same position in the Budesonide molecule. Understanding the pathways of impurity formation is essential for developing control strategies in the manufacturing process and for defining appropriate storage conditions for the drug product.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies related to Budesonide Impurity D. A thorough understanding of this and other impurities is fundamental to ensuring the quality, safety, and regulatory compliance of Budesonide-containing pharmaceutical products. The provided information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this important medication.
References
- 1. waters.com [waters.com]
- 2. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. scirp.org [scirp.org]
- 8. asianpubs.org [asianpubs.org]
The Formation of 21-Dehydro Budesonide: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core formation mechanism of 21-Dehydro Budesonide (B1683875), a critical degradation product of the corticosteroid Budesonide. Understanding the pathways leading to its formation is paramount for ensuring the stability, safety, and efficacy of Budesonide-containing pharmaceutical products. This document provides a comprehensive overview of the oxidative degradation process, detailed experimental protocols for stress testing, and quantitative data analysis.
Introduction to 21-Dehydro Budesonide
This compound, also known as Budesonide EP Impurity D, is a significant degradation product of Budesonide.[1][2][3][4][5][6] Its formation involves the oxidation of the primary alcohol at the C21 position of the Budesonide molecule to an aldehyde.[7] This transformation results in a steroid-glyoxal derivative. The presence of this impurity in Budesonide formulations is carefully monitored to ensure product quality and stability.[7]
The Core Formation Mechanism: Oxidative Degradation
The principal pathway for the formation of this compound is through the oxidative degradation of the α-ketolic side chain of Budesonide.[7] This chemical transformation is primarily an aerobic process, necessitating the presence of oxygen.[7][8]
Several factors can influence the rate and extent of this oxidative degradation:
-
Presence of Oxygen: Oxygen is a key driver of the degradation process.[7] Studies have shown a much faster degradation rate of Budesonide under aerobic conditions compared to anaerobic conditions.[8]
-
Alkalinity: Increased alkalinity has been shown to accelerate the degradation of Budesonide, promoting the formation of this compound.[7][8]
-
Temperature: Higher temperatures can increase the rate of degradation.[7][8]
-
Trace Metals: The presence of trace metals can catalyze the oxidation of the α-ketolic side chain.[7]
-
Light: Exposure to light, particularly UV irradiation, can induce the degradation of Budesonide, although the photolytic degradation pathways may differ from the oxidative routes leading to this compound.[7][8]
-
Catalysis by Surfaces: Research has indicated that the generation of Budesonide impurity D can be an aerobic oxidation process induced by materials such as Al₂O₃ found on the inner surfaces of aluminum containers.[1][9]
It is crucial to distinguish this chemical degradation pathway from the metabolic pathways of Budesonide in the human body. The primary metabolism of Budesonide is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have significantly lower glucocorticoid activity.[10][11]
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. The following table summarizes quantitative data from representative forced degradation studies on Budesonide.
| Stress Condition | Reagent/Method | Duration | Temperature | Observations | Reference |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Several hours to days | Room Temperature to 80°C | Significant degradation observed. | [10] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Several hours to days | Room Temperature to 80°C | Significant degradation observed. | [10] |
| Oxidative Degradation | 3% to 30% H₂O₂ | Several hours to days | Room Temperature | Significant degradation observed. | [10] |
| Thermal Degradation | Dry heat | Up to several days | 40°C to 80°C | Degradation observed, extent depends on temperature and duration. | [10] |
| Photolytic Degradation | UV light (254 nm) or fluorescent lamp | Several hours to days | Ambient | Photodegradation leads to the formation of specific isomers. | [10] |
Experimental Protocols for Forced Degradation Studies
The following provides a generalized experimental protocol for conducting forced degradation studies on Budesonide to investigate the formation of this compound.
General Protocol
-
Sample Preparation: Prepare solutions of Budesonide in a suitable solvent, such as methanol (B129727) or an acetonitrile-water mixture.[10]
-
Stress Application:
-
Acidic/Basic Hydrolysis: To the drug solution, add an equal volume of a suitable concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).[10]
-
Oxidative Degradation: Add a suitable concentration of an oxidizing agent (e.g., 30% H₂O₂) to the drug solution.[10]
-
Thermal Degradation: Store the drug solution or the solid drug substance at an elevated temperature (e.g., 60-80°C).[10]
-
Photolytic Degradation: Expose the drug solution to a light source, such as a UV lamp or a photostability chamber.[10]
-
-
Neutralization/Stopping the Reaction: For acid and base hydrolysis, neutralize the samples at predetermined time points. For other stress conditions, cool the samples to room temperature.[10]
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. Coupling with a mass spectrometer (LC-MS) is often used for the identification of unknown degradation products.[10]
-
Quantification: Quantify the amount of Budesonide remaining and the percentage of each degradation product formed.[10]
Specific Protocol for Oxidative Degradation
This protocol is specifically designed to induce the formation of this compound.
-
Sample Preparation: Pipette 1.40 ml of a primary stock solution of Budesonide into a 25 ml standard flask.[12]
-
Stress Application: Add 3 ml of 10% hydrogen peroxide and make up the volume to the mark with a suitable diluent to achieve the desired final concentration (e.g., 140 µg/ml).[12]
-
Incubation: Reflux the standard flask at 75°C for 5 hours.[12]
-
Sample Processing: Cool the resulting solution and filter it through a 0.22 mm syringe filter.[12]
-
Analysis: Inject 10 µl of the solution into the HPLC system and measure the peak area for Budesonide and its degradation products.[12]
-
Calculation: Calculate the percentage assay and percentage degradation.[12]
Visualizing the Formation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the formation of this compound.
Caption: Oxidative degradation pathway of Budesonide to this compound.
Caption: Experimental workflow for forced degradation studies of Budesonide.
Conclusion
The formation of this compound is a critical aspect of Budesonide's stability profile, primarily driven by oxidative degradation. A thorough understanding of the factors that promote this degradation is essential for the development of stable pharmaceutical formulations. The implementation of robust stability-indicating analytical methods and comprehensive forced degradation studies, as outlined in this guide, are indispensable for ensuring the quality, safety, and efficacy of Budesonide products.
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. CID 71315297 | C25H32O6 | CID 71315297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS No- 85234-63-5 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | 85234-63-5 [chemicalbook.com]
- 7. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 8. Kinetics and mechanisms of budesonide degradation in propylene glycol solutions - ProQuest [proquest.com]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
The Oxidative Degradation Pathway of Budesonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation pathway of budesonide (B1683875), a potent glucocorticoid widely used in the treatment of asthma and inflammatory bowel diseases. A thorough understanding of its metabolic fate is critical for drug development, ensuring safety, efficacy, and the development of robust analytical methods. This document details the primary metabolic routes, the enzymes involved, and the resulting degradation products. Furthermore, it outlines the experimental protocols employed to elucidate these pathways and presents quantitative data on metabolite formation.
Core Oxidative Degradation Pathway
Budesonide undergoes extensive first-pass metabolism, primarily in the liver and intestines, which significantly reduces its systemic bioavailability and potential for adverse effects.[1][2][3] The oxidative degradation is predominantly mediated by the cytochrome P450 3A (CYP3A) family of enzymes, with CYP3A4 being the principal isoform involved.[2][4][5][6][7][8][9]
The two major metabolic pathways are:
-
6β-hydroxylation: This reaction introduces a hydroxyl group at the 6β position of the steroid nucleus, forming 6β-hydroxybudesonide.[1][4][10][11]
-
16α-hydroxylation and subsequent acetal (B89532) cleavage: This pathway involves the hydroxylation at the 16α position, leading to the formation of 16α-hydroxyprednisolone.[1][4][10][11] This transformation results in the cleavage of the acetal group, a unique inactivation pathway for budesonide.[10][12]
Both major metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, possess less than 1% of the glucocorticoid activity of the parent budesonide molecule, rendering them pharmacologically insignificant.[2][5][7]
Beyond the primary oxidative pathways, budesonide can also undergo other metabolic transformations, including sulfation by the sulfotransferase enzyme 1A1 and the formation of fatty acid esters, particularly in lung tissue.[2][13]
Quantitative Analysis of Budesonide Metabolism
The relative formation of the two primary metabolites of budesonide has been investigated in various in vitro systems. The following table summarizes representative quantitative data.
| In Vitro System | Budesonide Concentration | 6β-hydroxybudesonide Formation | 16α-hydroxyprednisolone Formation | Reference |
| Human Liver Microsomes | 10 µM | Major Metabolite | Major Metabolite | [4] |
| Human Liver 9000g Supernatant | Not Specified | Major Metabolite | Major Metabolite | [10] |
Note: The exact percentages can vary depending on the specific experimental conditions, such as incubation time, protein concentration, and the specific liver microsome batch.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form during manufacturing, storage, or administration, and are crucial for developing stability-indicating analytical methods.[14] Budesonide has been subjected to various stress conditions, including oxidation, acid and base hydrolysis, heat, and light.
Under oxidative stress (e.g., exposure to hydrogen peroxide), the formation of several degradation products has been observed.[14][15] Thermal degradation studies have identified impurities such as Impurity D, 17-carboxylate, 17-ketone, and Impurity L as major degradation products.[16][17] Photodegradation can lead to the formation of an isomeric impurity known as Lumibudesonide.[18][19]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of studies on budesonide degradation. The following are generalized protocols for key experiments.
In Vitro Metabolism in Human Liver Microsomes
This assay is used to identify the primary metabolites formed by hepatic enzymes.
1. Reagents and Materials:
-
Budesonide stock solution (e.g., in methanol (B129727) or DMSO)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Control incubations (without NADPH, without HLMs)
2. Incubation Procedure:
-
Pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add the budesonide stock solution to the mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for metabolites using a validated analytical method (e.g., LC-MS/MS).
Forced Degradation (Oxidative Stress)
This protocol is designed to induce oxidative degradation of budesonide.
1. Reagents and Materials:
-
Budesonide solution (in a suitable solvent like methanol or water)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%)
-
HPLC-grade water and organic solvents for analysis
2. Procedure:
-
Treat the budesonide solution with the hydrogen peroxide solution.
-
Incubate the mixture at room temperature or elevated temperature for a defined period (e.g., several hours to days).[14]
-
At various time points, withdraw aliquots of the solution.
-
If necessary, quench the reaction (e.g., by dilution or addition of a reducing agent).
-
Analyze the samples using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of budesonide and its degradation products.
1. Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A reversed-phase column, such as a C18 or C8 column.[20][21]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][22][23]
-
Injection Volume: 20 µL.[15]
2. Sample Preparation:
-
Dilute the samples from the degradation studies with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.45 µm filter before injection.
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to budesonide and its degradation products by comparing their retention times with those of reference standards.
-
Quantify the compounds based on the peak areas from a calibration curve.
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated.
Primary metabolic pathway of budesonide.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Budesonide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 8. Plasma concentrations of inhaled budesonide and its effects on plasma cortisol are increased by the cytochrome P4503A4 inhibitor itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 10. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic acetal splitting of budesonide. A novel inactivation pathway for topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 17. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 19. scirp.org [scirp.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ijrpr.com [ijrpr.com]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide to 21-Dehydro Budesonide
For Researchers, Scientists, and Drug Development Professionals
Core Synonyms and Chemical Identity
21-Dehydro Budesonide (B1683875) is a key impurity and degradation product of the potent synthetic corticosteroid, Budesonide. A comprehensive understanding of its various synonyms and chemical identifiers is crucial for accurate identification and research.
Systematic and Common Names:
-
21-Dehydrobudesonide
-
Budesonide EP Impurity D
-
Budesonide Aldehyde Impurity
-
Budesonide Glyoxal (epimers) [USP]
-
(11β,16α)-16,17-(Butylidenebis(oxy))-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al
-
16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-aldehyde
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 85234-63-5 |
| Molecular Formula | C25H32O6 |
| Molecular Weight | 428.52 g/mol |
| IUPAC Name | 2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
Glucocorticoid Receptor Binding and Biological Activity
As a derivative of Budesonide, 21-Dehydro Budesonide is understood to exert its biological effects primarily through interaction with the glucocorticoid receptor (GR). However, the structural modification at the C21 position, specifically the oxidation of the hydroxyl group to an aldehyde, significantly impacts its binding affinity.
Scientific evidence suggests that the presence of the C21 aldehyde group in this compound leads to a reduced binding affinity for the glucocorticoid receptor when compared to its parent compound, Budesonide.[1] This alteration in the electronic and steric properties at the C21 position likely disrupts the optimal hydrogen bonding network that Budesonide establishes with the receptor, resulting in decreased affinity.[1] Studies on other corticosteroids have similarly shown that modifications at the C21 position can significantly influence receptor affinity, with 21-esters also exhibiting lower affinity than their parent alcohols.[2]
Signaling Pathways
This compound, as a glucocorticoid receptor agonist, is presumed to follow the canonical glucocorticoid signaling pathway. This pathway is pivotal in mediating the anti-inflammatory effects of corticosteroids. The binding of the ligand to the cytoplasmic glucocorticoid receptor triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.
Once in the nucleus, the activated glucocorticoid receptor can modulate gene expression through two primary mechanisms:
-
Transactivation: The receptor dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The glucocorticoid receptor monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents NF-κB from binding to its target DNA sequences, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
The transrepression of NF-κB is a key mechanism underlying the potent anti-inflammatory effects of glucocorticoids.
Glucocorticoid Receptor Signaling and NF-κB Transrepression
Caption: Glucocorticoid Receptor Signaling and NF-κB Transrepression.
Experimental Protocols
While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that would be employed to characterize its biological activity.
Glucocorticoid Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the glucocorticoid receptor.
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[6]
Materials:
-
Glucocorticoid receptor source (e.g., cytosolic fraction from cells expressing the receptor, such as A549 cells)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the glucocorticoid receptor preparation in the presence of the varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. When the NF-κB pathway is activated by an inflammatory stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. A compound that inhibits this pathway will reduce the amount of luciferase produced, which can be quantified by measuring luminescence.[7][8]
Materials:
-
A suitable cell line (e.g., HEK293 or HeLa cells)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After an appropriate incubation period, pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with the inflammatory stimulus to activate the NF-κB pathway.
-
After further incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of this compound to determine the IC50 value for NF-κB inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for Characterizing this compound.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. library.opentrons.com [library.opentrons.com]
- 8. bowdish.ca [bowdish.ca]
Preliminary Investigation of 21-Dehydro Budesonide's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Dehydro Budesonide is a principal degradation product and impurity of the potent synthetic corticosteroid, Budesonide.[1] Structurally distinct by the presence of an aldehyde group at the C21 position in place of Budesonide's hydroxyl group, this modification significantly influences its biological activity.[1] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its mechanism of action as a glucocorticoid receptor agonist. This document summarizes available data on its receptor binding affinity, outlines relevant experimental protocols, and presents key signaling pathways and workflows through detailed diagrams.
Introduction
Budesonide is a widely utilized glucocorticoid for the management of inflammatory conditions such as asthma and inflammatory bowel disease.[2][3] Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor (GR).[4][5] this compound, also known as Budesonide EP Impurity D, emerges from the oxidative degradation of Budesonide.[1] While primarily considered an impurity in pharmaceutical formulations, its inherent biological activity as a glucocorticoid receptor agonist warrants investigation.[1] Understanding the biological profile of this compound is crucial for quality control in drug manufacturing and for a complete comprehension of Budesonide's pharmacological and toxicological profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1] |
| Synonyms | 21-Dehydrobudesonide, Budesonide EP Impurity D, Budesonide Aldehyde Impurity | [1][6] |
| CAS Number | 85234-63-5 | [6][7] |
| Molecular Formula | C₂₅H₃₂O₆ | [6][8] |
| Molecular Weight | 428.5 g/mol | [6] |
Biological Activity and Mechanism of Action
Glucocorticoid Receptor Agonism
Like its parent compound, this compound functions as an agonist at glucocorticoid receptors.[1] The primary mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression.[1][9] This modulation can occur through two main pathways: transactivation and transrepression.
Anti-inflammatory Effects via Transrepression
The principal anti-inflammatory effects of glucocorticoids are mediated through transrepression.[1] The activated glucocorticoid receptor-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This inhibition prevents the expression of a wide array of pro-inflammatory mediators, including cytokines and chemokines.[1]
Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 100) | Source |
| Budesonide | 855 - 935 | [1] |
| Dexamethasone | 100 | [1] |
| 16α-Hydroxyprednisolone | 3 | [4] |
| 6β-Hydroxybudesonide | 6 | [4] |
Experimental Protocols
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the detection and quantification of this compound as an impurity in Budesonide pharmaceutical products.[1]
Glucocorticoid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.[10] This assay measures the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand with a known high affinity for the receptor.[10]
Key Steps:
-
Preparation of Receptor Source: A cytosolic fraction from tissues or cells expressing the glucocorticoid receptor (e.g., human lung tissue) is prepared.[10]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and unbound radioligand are separated.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Synthesis and Metabolism
This compound is primarily formed through the aerobic, oxidative degradation of Budesonide.[1] The metabolism of Budesonide is extensive, occurring mainly in the liver via the cytochrome P450 isoenzyme 3A4 (CYP3A4).[2][9] The major metabolites of Budesonide are 16α-hydroxyprednisolone and 6β-hydroxybudesonide, both of which have significantly lower glucocorticoid activity.[2][4] While the specific metabolic fate of this compound has not been extensively documented, it is plausible that it undergoes similar metabolic pathways.
Conclusion
This compound, a primary degradation product of Budesonide, exhibits biological activity as a glucocorticoid receptor agonist. Its reduced binding affinity compared to the parent compound is a critical consideration in the quality control of Budesonide formulations. The anti-inflammatory effects of this compound are presumed to be mediated through the transrepression of pro-inflammatory transcription factors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to quantify its precise contribution to the overall therapeutic and adverse effects of Budesonide-containing medications.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. Budesonide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 6. This compound | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 85234-63-5 | LGC Standards [lgcstandards.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to 21-Dehydro Budesonide (Budesonide EP Impurity D)
CAS Number: 85234-63-5
This technical guide provides an in-depth overview of 21-Dehydro Budesonide (B1683875), a critical impurity and primary degradation product of the potent synthetic corticosteroid, Budesonide. The information is tailored for researchers, scientists, and drug development professionals, focusing on the compound's formation, analytical detection, and biological relevance.
Introduction
21-Dehydro Budesonide, systematically named (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al, is recognized in the European Pharmacopoeia as Budesonide Impurity D.[1][2] It is a synthetic pregnane (B1235032) steroid distinguished from its parent compound, Budesonide, by the oxidation of the hydroxyl group at the C21 position to an aldehyde group.[3] This structural modification is a key factor in its formation during the manufacturing process and storage of Budesonide-containing pharmaceuticals. The presence and quantity of this compound must be carefully monitored to ensure the stability, purity, and safety of the final drug product.[3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, handling, and analysis.
| Property | Value | Source(s) |
| CAS Number | 85234-63-5 | [4][5][6] |
| Molecular Formula | C₂₅H₃₂O₆ | [6] |
| Molecular Weight | 428.52 g/mol | [6] |
| Appearance | White to Light Yellow Solid | [7] |
| Melting Point | >110°C (decomposition) | [7] |
| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity, Budesonide Glyoxal | [1][6][8] |
| Storage Temperature | -20°C (long-term) |
Formation and Synthesis
This compound is not typically synthesized as a therapeutic agent but rather as a reference standard for analytical purposes. Its primary route of formation is through the oxidative degradation of Budesonide.
Oxidative Degradation Pathway
The α-ketolic side chain of corticosteroids like Budesonide is susceptible to oxidation. The principal pathway for the formation of this compound is the aerobic oxidation of the primary alcohol at the C21 position, which converts it into an aldehyde (a steroid-glyoxal).[3] This process can be accelerated under forced degradation conditions, such as exposure to heat, light, and oxidizing agents. Studies have shown that this degradation can be an aerobic oxidation process, potentially induced by materials like Al₂O₃ found on the inner surfaces of some aluminum canisters used for inhalation products.
Caption: Oxidative formation of this compound from Budesonide.
Experimental Protocol: Forced Degradation for Reference Standard Generation
The following is a generalized protocol for the forced degradation of Budesonide to generate this compound. This procedure is intended for the preparation of an analytical reference sample.
-
Sample Preparation: Prepare a solution of Budesonide in a suitable solvent, such as a methanol-water or acetonitrile-water mixture (e.g., 1 mg/mL).
-
Stress Application (Oxidative Degradation):
-
To the Budesonide solution, add a suitable concentration of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., 60°C) for several hours to accelerate degradation.
-
-
Reaction Monitoring: Periodically withdraw aliquots of the reaction mixture and analyze them by HPLC to monitor the formation of the this compound peak and the disappearance of the Budesonide peak.
-
Neutralization/Quenching: Once a sufficient amount of the impurity has been generated, neutralize the solution if necessary (e.g., if acidic or basic conditions were also applied).
-
Isolation and Purification: The resulting mixture can be subjected to preparative chromatography to isolate and purify this compound for use as a reference standard.
-
Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the detection, separation, and quantification of this compound in bulk drug substances and pharmaceutical formulations.[3]
Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial as it must be able to resolve the main active pharmaceutical ingredient (API) from all its potential impurities and degradation products. The European Pharmacopoeia (EP) outlines a method for Budesonide and its related substances, which is detailed below.
| Parameter | Specification | Source(s) |
| Column | C18 (ODS), end-capped; 150 x 4.6 mm, 3-5 µm particle size | [2][9] |
| Mobile Phase A | Anhydrous Ethanol:Acetonitrile:Phosphate (B84403) Buffer pH 3.2 (2:32:68 v/v/v) | [2][10] |
| Mobile Phase B | Acetonitrile:Phosphate Buffer pH 3.2 (50:50 v/v) | [10] |
| Gradient | A gradient program is typically used to resolve all impurities. | [10] |
| Flow Rate | 1.0 - 1.5 mL/min | [9][10] |
| Column Temperature | 50°C | [9] |
| Detection | UV at 240-254 nm | [9][10] |
| Injection Volume | 20 µL | [9][10] |
| Relative Retention Time | The two epimers of Impurity D appear at ~0.63 and 0.67 relative to Budesonide epimer B. | [2] |
Experimental Protocol: HPLC Analysis
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., from sodium dihydrogen phosphate and phosphoric acid) and adjust the pH to 3.2.
-
Mobile Phase Preparation: Prepare the mobile phases as specified in the table above. Filter and degas all solutions before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent mixture to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh the Budesonide drug substance or formulate product and dissolve it in a suitable solvent (e.g., acetonitrile), then dilute with the mobile phase to the final target concentration.
-
Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and run the specified gradient program.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity based on the peak area response relative to the standard or the main Budesonide peak, depending on the specific method protocol.
Caption: General workflow for HPLC analysis of this compound.
Biological Activity and Signaling Pathway
Glucocorticoid Receptor Binding
For context, the binding affinity of Budesonide and other common glucocorticoids is presented below.
| Compound | Equilibrium Dissociation Constant (K_d) | Relative Binding Affinity (RBA)¹ | Source(s) |
| This compound | Data not available | Data not available | |
| Budesonide | ~1.32 nM | 855 - 980 | [12][13] |
| Dexamethasone | ~2.5 - 7.7 nM | 100 (Reference) | [12] |
| Fluticasone Propionate | ~0.2 - 0.5 nM | 1800 | [12] |
| 16α-Hydroxyprednisolone² | - | 3 | [1] |
| 6β-Hydroxybudesonide² | - | 6 | [1] |
| ¹Relative to Dexamethasone = 100. | |||
| ²Major metabolites of Budesonide, showing very weak affinity. |
Glucocorticoid Receptor Signaling Pathway
As a GR agonist, this compound would initiate the classical glucocorticoid signaling cascade. This pathway is fundamental to the anti-inflammatory and immunosuppressive effects of corticosteroids.
-
Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSP complex. This exposes a nuclear localization sequence.
-
Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines.
Caption: The canonical glucocorticoid receptor (GR) signaling pathway.
Conclusion
This compound is a chemically significant substance in the development and quality control of Budesonide-based pharmaceuticals. As its primary oxidative degradation product, its detection and quantification are mandated by pharmacopeial standards. This guide has provided a comprehensive overview of its properties, formation, and the analytical methods for its control. While it is presumed to have glucocorticoid activity, its lower binding affinity relative to Budesonide underscores the importance of minimizing its presence in the final drug product to ensure optimal therapeutic efficacy.
References
- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 4. This compound | CAS No- 85234-63-5 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alentris.org [alentris.org]
- 9. uspnf.com [uspnf.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of 21-Dehydro Budesonide Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and purification of 21-Dehydro Budesonide (B1683875), a known impurity of the corticosteroid Budesonide, also referred to as Budesonide EP Impurity D. The synthesis is achieved through a controlled oxidation of Budesonide. Subsequent purification is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield a high-purity reference standard suitable for analytical and drug development purposes. This document outlines the complete experimental workflow, including reaction monitoring, purification parameters, and characterization of the final product.
Introduction
Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. During the manufacturing process and storage of Budesonide, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. 21-Dehydro Budesonide is a significant degradation product formed by the oxidation of the C21 hydroxyl group of Budesonide to an aldehyde.[1][2][3] The availability of a high-purity standard of this impurity is crucial for the development and validation of analytical methods to monitor the quality of Budesonide active pharmaceutical ingredient (API) and formulations.
This document presents a straightforward method for the synthesis of this compound via forced degradation of Budesonide, followed by a robust purification protocol using preparative HPLC.
Synthesis of this compound
The synthesis of this compound is based on the selective oxidation of the primary alcohol at the C21 position of Budesonide.
Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1.0 g of Budesonide in 50 mL of a suitable organic solvent such as acetonitrile (B52724) in a round-bottom flask.
-
Oxidation: To the stirred solution, add 10 mL of 30% hydrogen peroxide (H₂O₂) dropwise at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by analytical HPLC to determine the consumption of Budesonide and the formation of this compound.
-
Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of a 5% sodium thiosulfate (B1220275) solution to remove excess peroxide, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a yellowish solid.
Purification of this compound
Purification of the crude product is achieved using preparative HPLC.
Purification Workflow
The purification process is outlined in the following diagram.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Preparative HPLC
The following parameters can be used as a starting point and should be optimized for the specific instrumentation.
| Parameter | Value |
| Instrument | Preparative HPLC system with UV detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 60% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 244 nm[5] |
| Injection Volume | 5 mL (of a 10 mg/mL solution in mobile phase) |
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions based on the elution of the target peak corresponding to this compound.
-
Purity Check: Analyze the collected fractions using an analytical HPLC method to assess their purity.
-
Pooling and Lyophilization: Combine the fractions with a purity of >98% and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound standard.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification process.
Table 1: Synthesis Results
| Parameter | Value |
| Starting Material (Budesonide) | 1.0 g |
| Crude Product Yield | ~0.95 g |
| Purity of Crude Product (by HPLC) | ~75% |
Table 2: Purification and Final Product Characterization
| Parameter | Value |
| Purified Product Yield | ~600 mg |
| Final Purity (by HPLC) | >98% |
| Molecular Formula | C₂₅H₃₂O₆[6][7][8] |
| Molecular Weight | 428.52 g/mol [6][7][8] |
| Appearance | White to off-white solid |
Characterization of this compound
The identity and purity of the final product should be confirmed by appropriate analytical techniques.
Analytical HPLC Method
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 3.2) (55:45 v/v)[4][5] |
| Flow Rate | 1.0 mL/min |
| Detection | 244 nm[4][7] |
| Retention Time of Budesonide | ~8.5 min |
| Retention Time of this compound | ~7.2 min |
Mass Spectrometry
-
Expected Mass: [M+H]⁺ = 429.22
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR and ¹³C-NMR spectra should be acquired to confirm the chemical structure. The most notable change from the Budesonide spectrum will be the appearance of an aldehyde proton signal around 9.5-10.0 ppm in the ¹H-NMR spectrum and the absence of the C21 methylene (B1212753) proton signals.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and purification of the this compound impurity standard. The described methods of controlled oxidation and preparative HPLC purification are effective in producing a high-purity reference material. This standard is essential for the accurate detection and quantification of this impurity in Budesonide API and pharmaceutical products, thereby supporting quality control and drug development activities.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | CAS 85234-63-5 | LGC Standards [lgcstandards.com]
- 8. usbio.net [usbio.net]
Preparation of 21-Dehydro Budesonide Reference Material: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, purification, and characterization of 21-Dehydro Budesonide (B1683875), a critical impurity and degradation product of the corticosteroid Budesonide.[1] The synthesis involves the controlled oxidation of Budesonide. Subsequent purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), yielding a high-purity reference material. This document details the analytical methods for characterization and quantification, including HPLC-UV, Mass Spectrometry, and NMR spectroscopy. Additionally, protocols for stability testing and proper storage of the reference material are provided. All quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams.
Introduction
21-Dehydro Budesonide, chemically known as (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al, is a significant impurity of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1] As a degradation product, its presence in Budesonide drug substances and products must be carefully monitored to ensure safety and efficacy.[1] The availability of a well-characterized this compound reference standard is therefore essential for analytical method development, validation, and routine quality control testing.[1] This application note provides detailed protocols for the synthesis, purification, and characterization of this important reference material.
Synthesis of this compound
The primary route for the formation of this compound is through the oxidation of the C21 primary alcohol of Budesonide to an aldehyde.[1] This can be achieved through a controlled chemical oxidation process.
Synthesis Workflow
Caption: Synthesis of this compound from Budesonide.
Experimental Protocol: Oxidation of Budesonide
Materials:
-
Budesonide
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate (B1220275) solution
-
Magnesium sulfate, anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware: Round bottom flask, separatory funnel, beakers, etc.
Procedure:
-
Dissolve Budesonide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (B129727) (e.g., 95:5 v/v).[2]
-
Upon completion of the reaction (disappearance of the Budesonide spot), quench the reaction.
-
For PCC: Dilute the reaction mixture with DCM and filter through a pad of silica gel.
-
For DMP: Add a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate and stir vigorously until the solid dissolves.
-
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound.
Purification by Preparative HPLC
The crude product is purified using preparative reversed-phase HPLC to isolate this compound with high purity.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Preparative HPLC
Instrumentation and Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18, e.g., 250 x 21.2 mm, 10 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Optimized to separate the product from impurities |
| Flow Rate | Appropriate for the column dimensions (e.g., 20 mL/min) |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on concentration and column capacity |
| Sample Preparation | Crude product dissolved in a minimal amount of mobile phase B |
Procedure:
-
Equilibrate the preparative HPLC system with the initial mobile phase composition.
-
Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile) and filter the solution.
-
Inject the sample onto the column.
-
Run the gradient elution and monitor the separation at 254 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the solvent from the pooled fractions, for example, by lyophilization or rotary evaporation, to obtain the purified solid reference material.
Analytical Characterization and Quantification
The identity and purity of the prepared reference material must be confirmed using appropriate analytical techniques.
Analytical Workflow
Caption: Analytical workflow for reference material characterization.
Experimental Protocol: Analytical HPLC-UV
Instrumentation and Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 3.2) (55:45 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 244 nm[3] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the purified this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration.
-
Chromatography: Equilibrate the HPLC system. Inject the standards and the sample.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve. Purity is typically determined by the area percentage method.
Spectroscopic Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight (428.52 g/mol ) and fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure, including the presence of the aldehyde proton.[2]
Stability and Storage
Reference materials must be stored under conditions that ensure their stability over time.
Stability Testing Protocol
A long-term stability study should be conducted under the recommended storage conditions.
| Parameter | Condition |
| Storage Condition | -20°C, protected from light and moisture[2] |
| Testing Intervals | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Analytical Method | The validated HPLC-UV method described above |
| Acceptance Criteria | No significant degradation observed (e.g., <2% change in purity) |
Recommended Storage
Store the this compound reference material at -20°C in a tightly sealed, light-resistant container under an inert atmosphere.[2]
Summary of Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1] |
| CAS Number | 85234-63-5 | [2] |
| Molecular Formula | C₂₅H₃₂O₆ | [2] |
| Molecular Weight | 428.52 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Purity (HPLC) | ≥96% | [2] |
| Melting Point | 111-124°C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Table 2: Analytical HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (55:45)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | 244 nm[3] |
| Retention Time | Approximately 3.1-3.2 minutes (relative to Budesonide) |
Conclusion
This application note provides a comprehensive set of protocols for the preparation, purification, and characterization of this compound reference material. Adherence to these methodologies will enable researchers and drug development professionals to produce a high-quality reference standard essential for the accurate analysis and quality control of Budesonide-containing pharmaceutical products.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 21-Dehydro Budesonide
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 21-Dehydro Budesonide (B1683875), a significant impurity and degradation product of Budesonide.[1] The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), offering excellent separation and resolution from the parent drug and other related substances. This method is suitable for quality control and stability testing of Budesonide in bulk drug and pharmaceutical formulations.
Introduction
Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory diseases.[2][3] 21-Dehydro Budesonide is a critical impurity that can form during the synthesis or degradation of Budesonide, particularly through oxidation of the C21 primary alcohol.[1] Its presence must be carefully monitored to ensure the safety and efficacy of the final drug product.[1] Therefore, a validated, stability-indicating analytical method is essential for its accurate quantification.[2][4] High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[1]
This application note provides a detailed protocol for an isocratic RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[1][2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Budesonide reference standard
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 3.2) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[5] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Table 1: HPLC Chromatographic Conditions
Protocols
Preparation of Solutions
1. Phosphate Buffer (0.025 M, pH 3.2):
- Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 3.2 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
2. Mobile Phase Preparation:
- Mix acetonitrile and the 0.025 M phosphate buffer (pH 3.2) in a ratio of 45:55 (v/v).
- Degas the mobile phase by sonication or helium sparging.
3. Standard Stock Solution of this compound (100 µg/mL):
- Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
4. Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
5. Sample Preparation (for Budesonide Bulk Drug):
- Accurately weigh a suitable amount of the Budesonide bulk drug sample.
- Dissolve and dilute with the mobile phase to obtain a final concentration within the calibration range of the method.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is presented in Table 2.
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Budesonide and other potential impurities. |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% for replicate injections.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Table 2: Method Validation Parameters
High-Sensitivity Analysis using LC-MS/MS
For the analysis of this compound in biological matrices where concentrations are expected to be very low, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1]
Key features of an LC-MS/MS method would include:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix interferences.[6]
-
Internal Standard: Use of a stable isotope-labeled internal standard, such as [²H₈]-21-Dehydro Budesonide, is highly recommended for accurate quantification.[1]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the analyte and internal standard.
Logical Relationship Diagram
Caption: Relationship of this compound to Budesonide.
Conclusion
The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the determination of this compound in bulk drug substances. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies of Budesonide. For analyses requiring higher sensitivity, an LC-MS/MS method is recommended.
References
Quantification of 21-Dehydro Budesonide in Pharmaceutical Formulations: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantification of 21-Dehydro Budesonide (B1683875), a significant impurity and degradation product of Budesonide, in pharmaceutical formulations.[1] The protocols detailed herein are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, ensuring robust and accurate analysis critical for quality control and stability testing of Budesonide drug products.[1][2][3] This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of method performance, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory conditions.[4] 21-Dehydro Budesonide is recognized as a critical impurity and a primary degradation product of Budesonide.[1] Its presence in pharmaceutical formulations must be carefully monitored to ensure the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies often stipulate strict limits for such impurities in pharmacopeial monographs.[1] Therefore, validated analytical methods for the accurate detection and quantification of this compound are essential for pharmaceutical quality control.[1]
This application note details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the routine analysis of this compound.[1] For higher sensitivity and selectivity, especially at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[1][3]
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is effective for separating this compound from the parent drug, Budesonide, and other related impurities.[2]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a quaternary gradient pump.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.025 M monobasic potassium phosphate), with the pH adjusted to 3.2 with phosphoric acid.[2][5] The typical ratio is 55:45 (v/v) of acetonitrile to buffer.[5]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient or controlled at 25 °C.[5]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol. Further dilute to create a series of calibration standards.
-
Sample Solution: For a solid dosage form, accurately weigh and powder a representative sample. Extract the powder with the mobile phase or diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. For liquid formulations, dilute an accurate volume with the mobile phase to the desired concentration.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound, particularly in complex matrices or at trace levels.[1][3]
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Hypersil C18).[7][8]
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous phase containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.[7][8] An example mobile phase is ethanol:acetonitrile:formic acid (pH 3.8; 0.14 mM) in a 2:30:68 (v/v/v) ratio.[7][8]
-
Flow Rate: Typically in the range of 0.2-0.8 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor and Product Ions: These need to be optimized by direct infusion of a this compound standard.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, prepare stock and working standard solutions.
-
Sample preparation may involve a simple dilution or a more extensive solid-phase extraction (SPE) for complex formulations to remove interfering excipients.
-
-
Analysis and Quantification:
-
Develop an MRM method with specific transitions for this compound and an internal standard (if used).
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
-
Data Presentation
The performance of analytical methods is crucial for their application. The following tables summarize the quantitative data and validation parameters for the analysis of Budesonide and its related compounds, including this compound, as reported in various studies.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 1-20 µg/mL | [5] |
| Correlation Coefficient (R²) | >0.999 | [5] |
| Limit of Detection (LOD) | 0.05 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [5] |
| Accuracy (% Recovery) | 99-100% | [9] |
| Precision (%RSD) | <2% | [9] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 2-10 µg/mL | [3] |
| Limit of Detection (LOD) | 0.20936 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.6344 µg/mL | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in pharmaceutical formulations.
Caption: Workflow for this compound Quantification.
Logical Relationship of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.
Caption: Selection of Analytical Technique.
Conclusion
The accurate quantification of this compound is a critical aspect of quality control for Budesonide pharmaceutical formulations. The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for researchers, scientists, and drug development professionals. The choice between these methods will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Adherence to these validated protocols will ensure compliance with regulatory standards and contribute to the overall quality and safety of Budesonide drug products.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jopir.in [jopir.in]
Application Notes & Protocols for Forced Degradation of Budesonide to Generate 21-Dehydro Budesonide
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on budesonide (B1683875), with a specific focus on the generation and quantification of its primary oxidative degradant, 21-Dehydro Budesonide. This information is intended for researchers, scientists, and drug development professionals involved in the stability testing and impurity profiling of pharmaceutical products.
Introduction
Budesonide is a potent glucocorticoid steroid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease. As with all pharmaceutical compounds, it is essential to identify and characterize potential degradation products that may form during manufacturing, storage, or administration. Forced degradation studies, or stress testing, are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.
One of the key degradation products of budesonide, particularly under oxidative stress, is this compound. Understanding the conditions that lead to its formation is crucial for developing stable formulations and ensuring the safety and efficacy of the final drug product. These notes outline the methodologies to induce the degradation of budesonide to form this compound and the analytical procedures for its identification and quantification.
Degradation Pathway of Budesonide
Under oxidative conditions, the primary degradation pathway for budesonide involves the oxidation of the C-21 primary alcohol to an aldehyde, resulting in the formation of this compound. This transformation is a key indicator of oxidative instability in budesonide-containing formulations.
Caption: Chemical transformation of Budesonide to this compound.
Experimental Workflow
The overall workflow for the forced degradation study of budesonide involves several key stages, from sample preparation and stress application to analytical measurement and data analysis.
HPLC-UV method parameters for 21-Dehydro Budesonide analysis
An Application Note on the HPLC-UV Method for the Analysis of 21-Dehydro Budesonide (B1683875)
Introduction
21-Dehydro Budesonide is a significant impurity and degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and inflammatory bowel disease.[1][2] The monitoring and quantification of this compound in Budesonide formulations are crucial for ensuring the quality, stability, and purity of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose, offering a reliable and cost-effective method for its quantification.[1] This application note details a robust HPLC-UV method for the analysis of this compound.
Chromatographic Conditions
A reversed-phase HPLC method is utilized for the effective separation of this compound from Budesonide and other related substances. The method parameters are summarized in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : Monobasic Potassium Phosphate (B84403) Buffer (pH 3.2) (55:45, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 50 µL[3][4] |
| UV Detection | 244 nm[3][4] |
| Column Temperature | Ambient[3][4] |
| Internal Standard | Dexamethasone[3][4] |
Method Validation Summary
The analytical method was validated to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 1-20 µg/mL (for Budesonide, R² > 0.999)[3][4] |
| Limit of Detection (LOD) | 0.05 µg/mL (for Budesonide)[3][4] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (for Budesonide)[3][4] |
| Accuracy | High, with recovery > 90%[5] |
| Precision | High, with a relative standard deviation (RSD) of less than 2%[1] |
Experimental Protocol
Preparation of Solutions
-
Phosphate Buffer (pH 3.2): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 3.2 with orthophosphoric acid.[3]
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio.[3][4] Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound and Dexamethasone (internal standard) in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to achieve a concentration within the linearity range of the method.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 50 µL of the standard solution and record the chromatogram. The retention time for Dexamethasone is approximately 4.5 minutes and for Budesonide is approximately 7.2 minutes.[3][4] The retention time for this compound is expected to be around 3.1 to 3.2 minutes.[1]
-
Inject 50 µL of the sample solution and record the chromatogram.
-
Identify the peaks of this compound and the internal standard in the sample chromatogram based on their retention times obtained from the standard chromatogram.
-
Calculate the concentration of this compound in the sample using the peak area ratio of the analyte to the internal standard.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a HPLC-UV method for the quantification of budesonide in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of 21-Dehydro Budesonide in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of 21-Dehydro Budesonide, a primary metabolite and degradation product of Budesonide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections outline the necessary reagents, equipment, sample preparation, and analytical conditions for this assay.
Introduction
This compound is a critical analyte in the pharmacokinetic and stability studies of Budesonide-containing pharmaceuticals.[1] Its accurate quantification in plasma is essential for understanding the metabolism and degradation profile of Budesonide. This LC-MS/MS method provides a sensitive and specific approach for the determination of this compound in a complex biological matrix like plasma. The protocol is based on established methods for the analysis of Budesonide and its metabolites, ensuring a robust and reliable assay.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (this compound-d8) at an appropriate concentration in the same diluent.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol utilizes solid-phase extraction for efficient cleanup and concentration of the analyte from the plasma matrix.
-
Plasma Sample Pre-treatment: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A gradient program should be optimized to ensure separation from matrix components. A typical gradient might start at 30% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound and its deuterated internal standard should be optimized. Based on the structure and data from related compounds, the following transitions are proposed:
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 429.2 | 321.2 | 25 | 80 |
| This compound | 429.2 | 293.2 | 35 | 80 |
| This compound-d8 (IS) | 437.2 | 329.2 | 25 | 80 |
Note: These values are suggested starting points and should be optimized for the specific instrument used.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the detection of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound detection.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the sensitive and selective quantification of this compound in human plasma. The described sample preparation technique and instrument parameters offer a robust starting point for researchers in drug development and clinical pharmacology. Adherence to this protocol, with appropriate instrument-specific optimization, will enable the generation of high-quality data for pharmacokinetic and metabolic studies of Budesonide.
References
Application Note: Profiling of 21-Dehydro Budesonide Impurity in Budesonide Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent glucocorticoid steroid used in the long-term management of asthma and other inflammatory conditions.[1][2] The control of impurities in the budesonide drug substance is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.[1][3] One significant impurity is 21-Dehydro Budesonide, also known as Budesonide EP Impurity D.[4][5][6] This impurity can arise during the synthesis of budesonide or as a degradation product.[1]
This application note provides a detailed protocol for the identification and quantification of the this compound impurity in budesonide drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be robust and suitable for routine quality control and stability testing.
Experimental Protocols
Materials and Reagents
-
Budesonide Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The specific components are listed below:
-
HPLC with a quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis Detector
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for the identification and characterization of budesonide and its related impurities, including degradation products.[7][8][9]
Chromatographic Conditions
A stability-indicating HPLC assay method is crucial for separating budesonide from its impurities and degradation products.[10][11] The following conditions are recommended:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
2.4.1. Buffer Preparation (Mobile Phase A)
Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
2.4.2. Standard Solution Preparation
-
Budesonide Standard Stock Solution (A): Accurately weigh and dissolve approximately 25 mg of Budesonide Reference Standard in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 1 mg/mL.
-
This compound Standard Stock Solution (B): Accurately weigh and dissolve approximately 5 mg of this compound Reference Standard in a 50 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Pipette 1 mL of Stock Solution A and 1 mL of Stock Solution B into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain final concentrations of 100 µg/mL for Budesonide and 10 µg/mL for this compound.
2.4.3. Sample Solution Preparation
Accurately weigh and dissolve approximately 25 mg of the budesonide drug substance in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v). Sonicate if necessary to dissolve. Dilute to volume with the same solvent mixture. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Data Presentation
The following table summarizes the expected quantitative data for the separation of budesonide and this compound under the specified chromatographic conditions.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Budesonide Epimer B | ~12.5 | 1.00 |
| Budesonide Epimer A | ~13.5 | ~1.08 |
| This compound | ~15.0 | ~1.20 |
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor) for Budesonide Peak: Not more than 1.5.
-
Theoretical Plates for Budesonide Peak: Not less than 2000.
-
Resolution between Budesonide Epimer A and Epimer B: Not less than 1.5.
-
Resolution between Budesonide Epimer A and this compound: Not less than 2.0.
-
Relative Standard Deviation (RSD) for six replicate injections of the standard solution: Not more than 2.0%.
Visualization of Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for the impurity profiling of this compound in Budesonide drug substance.
References
- 1. veeprho.com [veeprho.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 4. This compound | 85234-63-5 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. usbio.net [usbio.net]
- 7. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 10. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability-Indicating HPLC Method for Budesonide and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Budesonide (B1683875) and its impurities. The provided protocols and data are essential for the quality control and stability assessment of Budesonide in bulk drug and pharmaceutical formulations.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions.[1] Ensuring the stability of Budesonide is critical for its safety and efficacy, as degradation products may lead to reduced potency or adverse effects.[1][2] A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This application note details a validated, robust, and precise stability-indicating RP-HPLC method for Budesonide.
Forced degradation studies, also known as stress testing, are a crucial component of developing and validating a stability-indicating method.[1][2] These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation and identify potential degradation products.[1][2]
Chromatographic Method and Conditions
A variety of RP-HPLC methods have been developed for the analysis of Budesonide and its impurities. The following table summarizes a selection of reported chromatographic conditions, demonstrating the range of parameters that can be successfully employed.
Table 1: Summary of Reported HPLC Chromatographic Conditions for Budesonide Analysis
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4 | Method 5 |
| Column | Hypersil C18 | Octadecylsilane | Agilent C18 | Not Specified | Zorbox C18 |
| Mobile Phase | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v) | Acetonitrile:Water (pH 3.0 with H3PO4) | Formic Acid:Methanol (B129727) (30:70, v/v) | 0.1% Formic Acid:Methanol (15:85, v/v) | Formic Acid:Acetonitrile:Methanol (25:10:65, v/v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 240 nm | UV at 244 nm | UV at 243 nm | UV at 244 nm | PDA at 240 nm |
| Injection Volume | Not Specified | Not Specified | Not Specified | 20 µL | Not Specified |
| Temperature | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Method Validation Summary
The suitability of an analytical method for its intended purpose is confirmed through method validation. The following table summarizes typical validation parameters for a stability-indicating HPLC method for Budesonide, as reported in various studies.
Table 2: Summary of Method Validation Parameters
| Parameter | Method A[5] | Method B | Method C |
| Linearity Range | 0.1 - 100 µg/mL | 2 - 12 µg/mL | 0.05 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.997 | 0.9997 |
| LOD (Limit of Detection) | 0.0302 µg/mL | Not Specified | 0.0393 µg/mL |
| LOQ (Limit of Quantitation) | 0.0922 µg/mL | Not Specified | 0.1192 µg/mL |
| Accuracy (% Recovery) | 99.30 - 99.84% | ~100% | Not Specified |
| Precision (%RSD) | <2.0% | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for performing forced degradation studies on Budesonide. These protocols are synthesized from various reported methods to provide a comprehensive guide.[1][2]
Preparation of Standard and Sample Solutions
-
Budesonide Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Budesonide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and methanol).[5]
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the mobile phase to obtain the desired concentration.
Forced Degradation Studies
-
Transfer a known amount of Budesonide stock solution into a flask.
-
Add an equal volume of 1N HCl.[2]
-
Reflux the solution for a specified period (e.g., several hours) at a controlled temperature (e.g., 80°C).[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N NaOH.[2]
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Transfer a known amount of Budesonide stock solution into a flask.
-
Add an equal volume of 1N NaOH.[2]
-
Reflux the solution for a specified period (e.g., several hours) at a controlled temperature (e.g., 80°C).[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N HCl.[2]
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Transfer a known amount of Budesonide stock solution into a flask.
-
Add a specified volume of 3-30% hydrogen peroxide (H₂O₂) solution.[1]
-
Keep the solution at room temperature for a specified period (e.g., several hours to days).[1]
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Accurately weigh a known amount of solid Budesonide and place it in a petri dish.
-
Expose the sample to a high temperature (e.g., 105°C) in a hot air oven for a specified duration (e.g., 6 hours).[2]
-
Alternatively, expose a solution of Budesonide to a high temperature (e.g., 60-80°C).[1]
-
After the specified time, cool the sample to room temperature.
-
Dissolve and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Place a known amount of solid Budesonide or a Budesonide solution in a photostability chamber.
-
Expose the sample to UV light (e.g., 254 nm) and/or visible light for a specified duration to achieve an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[2]
-
A control sample should be kept in the dark to exclude the effect of temperature.
-
After exposure, dissolve and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and validation of a stability-indicating HPLC method for Budesonide.
Caption: Experimental workflow for Budesonide stability studies.
Concept of a Stability-Indicating Method
This diagram illustrates the principle of a stability-indicating method, which is the ability to separate the API from its degradation products.
Caption: Separation principle of a stability-indicating method.
Major Degradation Pathways of Budesonide
The following diagram outlines some of the known degradation pathways and impurities of Budesonide identified through forced degradation studies.
Caption: Budesonide degradation pathways and related impurities.
Conclusion
The stability-indicating HPLC method is a critical tool for ensuring the quality, safety, and efficacy of Budesonide. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for Budesonide and its impurities. The successful separation of Budesonide from its degradation products under various stress conditions confirms the stability-indicating nature of the described HPLC methods.[4] Regular application of such methods is essential for routine quality control and stability testing of Budesonide in pharmaceutical products.[4]
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 3. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 4. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Budesonide Impurity Analysis by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity analysis of budesonide (B1683875) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in budesonide?
A1: Budesonide impurities can originate from the manufacturing process or as degradation products. They are often categorized as process impurities and degradation products. Some known impurities include Budesonide Impurity A, C, D, E, F, G, I, and L, as well as 17-carboxylate and 17-ketone forms.[1][2][3]
Q2: What is a typical starting HPLC method for budesonide impurity analysis?
A2: A common starting point for a reversed-phase HPLC (RP-HPLC) method for budesonide impurity analysis involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formic acid). Detection is typically carried out using a UV detector at a wavelength of approximately 244 nm.[4][5][6]
Q3: My budesonide epimer peaks are not well resolved. What could be the cause?
A3: Poor resolution between the two budesonide epimers can be caused by several factors.[7] These include issues with the column's performance, the mobile phase composition, or the column temperature.[7] Specifically, a combination of phosphate buffer and high column temperature can negatively impact the performance of some columns.[7] It is also important to ensure the mobile phase is freshly prepared and that the column is properly conditioned.[7]
Q4: I am observing peak tailing for my budesonide peak. What should I do?
A4: Peak tailing can be caused by interactions between the analyte and the stationary phase, an inappropriate mobile phase pH, or column contamination.[8] For basic analytes like budesonide, interaction with silanol (B1196071) groups on the stationary phase is a common cause. Ensure the mobile phase pH is appropriate and consider using a column with better end-capping. Flushing the column with a strong solvent may also help remove contaminants.[9]
Q5: What are forced degradation studies and why are they important for budesonide?
A5: Forced degradation studies, also known as stress testing, are carried out to identify the potential degradation products of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light.[10][11] These studies are crucial for developing stability-indicating analytical methods and for understanding the degradation pathways of budesonide.[4][10][11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during budesonide impurity analysis by HPLC.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
This is one of the most frequent issues in HPLC analysis. The ideal peak shape is a symmetrical Gaussian curve. Deviations from this can affect the accuracy of quantification.[8]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Problem 2: Unstable or Drifting Baseline
A stable baseline is essential for accurate peak integration and quantification.
Troubleshooting Workflow for Baseline Issues
Caption: Troubleshooting workflow for unstable or drifting HPLC baseline.
Experimental Protocols
Representative HPLC Method for Budesonide Impurity Analysis
This protocol is a generalized example based on commonly cited methods.[4][5][12][13] Method optimization will likely be required for specific applications.
| Parameter | Specification |
| Column | C18 (e.g., Hypersil C18, µ-Bondapak C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Example Isocratic: Acetonitrile:0.1% Formic Acid (55:45 v/v) | |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 244 nm |
| Column Temperature | Ambient or controlled (e.g., 50°C) |
| Injection Volume | 20 - 50 µL |
| Internal Standard | Dexamethasone (optional) |
Forced Degradation Study Protocol
The following are general conditions for performing forced degradation studies on budesonide.[10][11]
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat at 50-80°C for several hours. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat at 50-80°C for several hours. |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature for several hours. |
| Thermal Degradation | Heat solution or solid at 60-80°C. |
| Photolytic Degradation | Expose solution to a UV lamp or photostability chamber. |
Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
Known Budesonide Impurities
The following table summarizes some of the known impurities of budesonide.
| Impurity Name | Type |
| Budesonide Impurity A | Process Impurity |
| Budesonide Impurity C | Process Impurity |
| Budesonide Impurity F | Process Impurity |
| Budesonide Impurity E | Degradation Product |
| Budesonide Impurity G | Degradation Product |
| Budesonide Impurity D | Process and Degradation |
| Budesonide Impurity I | Process and Degradation |
| Budesonide Impurity L | Process and Degradation |
| 17-Carboxylate | Degradation Product |
| 17-Ketone | Degradation Product |
| 6β-Hydroxy Budesonide | Metabolite |
This table is based on information from multiple sources.[1][2][3]
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. benchchem.com [benchchem.com]
- 12. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing HPLC Separation of Budesonide and 21-Dehydro Budesonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of budesonide (B1683875) and its primary degradation product, 21-Dehydro Budesonide.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of budesonide and this compound.
Question: Why am I seeing poor resolution between the budesonide epimers and this compound?
Answer:
Poor resolution is a common challenge. Here are several factors that could be contributing to this issue and steps to resolve them:
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is critical. An inappropriate ratio can lead to co-elution.
-
Troubleshooting Step: Methodically adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A small, incremental change (e.g., 1-2%) can significantly impact resolution. Ensure the mobile phase is well-mixed and degassed.
-
-
pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase affects the ionization state of the analytes and, consequently, their retention.
-
Column Chemistry and Health: The choice of stationary phase and the condition of your column are paramount.
-
Troubleshooting Step:
-
Verify you are using a suitable column, such as a C18 column, which is widely reported for this separation.[3][4]
-
If the column is old or has been used extensively, it may have lost its efficiency. Replace it with a new column of the same type.
-
Ensure the column is properly equilibrated with the mobile phase before injection.
-
-
-
Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.
-
Troubleshooting Step: A lower flow rate can sometimes improve the separation of closely eluting peaks. Try reducing the flow rate in small increments.
-
Question: My chromatogram shows unexpected peaks. What could be their source?
Answer:
Unexpected peaks in your chromatogram can arise from several sources. It's essential to identify their origin to ensure accurate quantification.
-
Degradation Products: Budesonide is susceptible to degradation under various stress conditions, leading to the formation of impurities like this compound.[4][5][6]
-
Troubleshooting Step:
-
Review your sample preparation and storage conditions. Exposure to light, high temperatures, or oxidative conditions can accelerate degradation.[7]
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on a pure budesonide standard to identify the retention times of potential degradation products.[7][8]
-
-
-
Contaminants: Contamination can be introduced from the sample matrix, solvents, or the HPLC system itself.
-
Troubleshooting Step:
-
Inject a blank (your sample solvent) to see if the ghost peaks are from the solvent or system.
-
Ensure all glassware is scrupulously clean.
-
Filter your samples before injection to remove particulate matter.
-
-
-
Carryover: If a small portion of a previous sample remains in the injector, it can appear as a peak in the current chromatogram.
-
Troubleshooting Step: Run a blank injection after a high-concentration sample to check for carryover. If present, optimize your needle wash method.
-
Question: Why are my peak areas inconsistent?
Answer:
Inconsistent peak areas can lead to inaccurate quantification. This variability can stem from several factors:
-
Injector Issues: Problems with the autosampler can lead to variable injection volumes.
-
Troubleshooting Step: Manually inspect the injector for any visible issues. Check for air bubbles in the syringe. If the problem persists, the injector may require maintenance.
-
-
Sample Preparation: Inconsistent sample preparation will naturally lead to variable results.
-
Troubleshooting Step: Ensure your sample dilution and preparation procedures are precise and reproducible. Use calibrated pipettes and volumetric flasks.
-
-
System Leaks: A leak in the HPLC system can cause fluctuations in the flow rate, leading to inconsistent peak areas.
-
Troubleshooting Step: Carefully inspect all fittings and connections for any signs of leakage. Even a small, slow leak can impact results.
-
Frequently Asked Questions (FAQs)
Question: What is a typical HPLC method for the separation of budesonide and this compound?
Answer:
A common approach involves reversed-phase HPLC with a C18 column.[3][4] A typical method would use a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) at a slightly acidic pH.[1][4] Detection is usually performed using a UV detector at a wavelength where both compounds have significant absorbance, typically around 240-254 nm.[3][9][10]
Question: How is this compound formed?
Answer:
This compound is a primary oxidative degradation product of budesonide.[4] The C21 primary alcohol on the budesonide molecule is oxidized to an aldehyde, forming the 21-dehydro derivative.[4] This degradation can be induced by exposure to oxidative stress, such as treatment with hydrogen peroxide, or through aerobic oxidation processes.[4][5][6][7]
Question: What are the key validation parameters to consider for an HPLC method for budesonide?
Answer:
As with any analytical method, validation is crucial to ensure the results are reliable. Key parameters to validate for a budesonide HPLC method include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components, including degradation products.[1] Forced degradation studies are essential for this.[7][8]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[1][3][8]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies.[1][3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Experimental Protocols
General HPLC Method for Budesonide and this compound Separation
This protocol provides a starting point for method development and can be optimized as needed.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (55:45, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40°C[3] |
| Detection | UV at 244 nm[1] |
| Internal Standard (optional) | Dexamethasone[1] or Nimesulide[3] |
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing degradation of budesonide to identify potential impurities.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix budesonide solution with an equal volume of 1 M HCl and heat at 60-80°C for a specified time.[7] Neutralize before injection. |
| Base Hydrolysis | Mix budesonide solution with an equal volume of 1 M NaOH and keep at room temperature or heat gently.[7] Neutralize before injection. |
| Oxidative Degradation | Treat budesonide solution with 3-30% hydrogen peroxide at room temperature.[7] |
| Thermal Degradation | Store a solution or solid sample of budesonide at an elevated temperature (e.g., 60-80°C).[7] |
| Photolytic Degradation | Expose a budesonide solution to a UV lamp or a photostability chamber.[7] |
Quantitative Data Summary
The following tables summarize typical performance data for validated HPLC methods for budesonide analysis.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1 - 50 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| LOD | 0.03 - 0.1 µg/mL | [2][8] |
| LOQ | 0.09 - 0.5 µg/mL | [1][8] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Precision (% RSD) | < 2% | [3][8] |
Table 2: Typical Retention Times
| Compound | Retention Time (min) |
| Budesonide Epimer A | Varies with method |
| Budesonide Epimer B | Varies with method |
| This compound | ~3.1 - 3.2 |
Note: Retention times are highly method-dependent and should be determined experimentally.
Visualizations
Caption: HPLC troubleshooting workflow for common issues.
Caption: Workflow for forced degradation studies of budesonide.
References
- 1. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 6. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. rjptonline.org [rjptonline.org]
- 10. waters.com [waters.com]
resolving 21-Dehydro Budesonide peak tailing in chromatography
Topic: Resolving 21-Dehydro Budesonide (B1683875) Peak Tailing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of 21-Dehydro Budesonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a key impurity and degradation product of Budesonide, a potent glucocorticoid steroid.[1][2] It is also referred to as Budesonide EP Impurity D.[1][3] Structurally, it differs from Budesonide by having an aldehyde group at the C21 position instead of a hydroxyl group.[1] Its presence and quantity are critical quality attributes that are monitored in Budesonide drug products.[1]
Q2: What causes peak tailing in the chromatography of this compound?
A2: Peak tailing for this compound, like many compounds in reversed-phase HPLC, is often caused by secondary interactions between the analyte and the stationary phase. The most common causes include:
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Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with polar functional groups on the analyte, leading to asymmetrical peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and residual silanol groups on the column, influencing the likelihood of secondary interactions. For corticosteroids like budesonide and its derivatives, a low pH mobile phase is often used to suppress these interactions.[4][5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.
-
Metal Contamination: Trace metals in the HPLC system or column can chelate with the analyte, leading to peak distortion.
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
Q3: What is an acceptable tailing factor for a chromatographic peak?
A3: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0. In practice, a Tf value between 0.9 and 1.2 is generally considered good. For many pharmaceutical methods, a tailing factor of not more than 1.5 is a common system suitability requirement.[7] However, values up to 2.0 may be acceptable depending on the specific application and regulatory guidelines.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Assessment
Before making any changes to your method, it is crucial to confirm that the issue is consistent and not a one-time occurrence.
-
System Suitability Check: Inject a well-characterized standard to verify the performance of your HPLC system.
-
Visual Inspection: Examine the chromatogram for all peaks. If all peaks are tailing, the problem is likely systemic (e.g., extra-column volume, column void). If only the this compound peak is tailing, the issue is likely related to specific chemical interactions.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision-making process for troubleshooting peak tailing.
Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.
Experimental Protocols
The pH of the mobile phase is a critical parameter for controlling peak shape. For corticosteroids like Budesonide and its impurities, a lower pH is generally preferred to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.
Objective: To evaluate the effect of mobile phase pH on the peak tailing of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and buffer concentration but with different pH values (e.g., pH 2.8, 3.2, 3.6, 4.0). A common mobile phase for Budesonide analysis consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[5][9]
-
Equilibrate the Column: For each mobile phase, equilibrate the HPLC column (e.g., a C8 or C18 column) for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Measure Tailing Factor: Determine the tailing factor of the this compound peak for each pH condition.
-
Analyze Results: Compare the tailing factors obtained at different pH values to identify the optimal pH for symmetrical peak shape.
Expected Outcome: A lower pH (e.g., around 3.2) is expected to result in a lower tailing factor and a more symmetrical peak.[5][10]
The choice of HPLC column can significantly impact peak shape due to differences in the silica (B1680970) backbone, bonding chemistry, and end-capping.
Objective: To compare the performance of different reversed-phase columns for the analysis of this compound.
Methodology:
-
Select Columns: Choose a set of C18 or C8 columns from different manufacturers, preferably including a standard end-capped column and a column with a more inert or hybrid stationary phase.
-
Install and Equilibrate: Install the first column and equilibrate it with the optimized mobile phase from Protocol 1.
-
Inject Standard: Inject the this compound standard and record the chromatogram.
-
Measure Performance: Calculate the tailing factor, theoretical plates, and resolution (if other compounds are present).
-
Repeat for Other Columns: Repeat steps 2-4 for each of the selected columns under the same chromatographic conditions.
-
Compare Results: Create a table to compare the performance of each column.
Expected Outcome: Modern, fully end-capped columns or those with hybrid particle technology are expected to show reduced peak tailing compared to older, less inert columns.
The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing and how method optimization can mitigate these effects.
Caption: How low pH and end-capping reduce silanol interactions for better peak shape.
Data Presentation
The following table summarizes typical HPLC conditions used for the analysis of Budesonide and its related substances, including this compound. These methods generally aim for and achieve good peak symmetry.
| Parameter | Method 1 | Method 2 | Method 3 (USP) |
| Column | Kromasil C8 (150 x 4.6 mm)[5][9] | µ-Bondapak C18 (250 x 4.6 mm, 5 µm)[11] | 4.6-mm × 15-cm; 5-µm packing L1[12] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (0.025 M) (55:45 v/v)[5][9] | Acetonitrile:Monobasic Sodium Phosphate (0.025 M) (55:45 v/v)[11] | Acetonitrile:Buffer (32:68)[12] |
| pH | 3.2[5][9] | 3.2[11] | 3.2 ± 0.1[12] |
| Flow Rate | 1.1 mL/min[5][9] | 1.0 mL/min[11] | 1.5 mL/min[12] |
| Detection | UV at 244 nm[5][9] | UV at 244 nm[11] | UV at 254 nm[12] |
| Tailing Factor | Symmetrical peaks reported[9] | Not specified, but method validated for accuracy and precision[11] | NMT 1.5 for Budesonide epimer B (as per a related USP method)[7] |
Note: While these methods are for Budesonide, they are highly relevant for its impurities like this compound, as the goal is to achieve good separation and peak shape for all related substances. The consistent use of a low pH mobile phase across these methods underscores its importance for achieving symmetrical peaks for these types of compounds.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alentris.org [alentris.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
Mass Spectral Fragmentation of 21-Dehydro Budesonide: A Technical Guide
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the mass spectral fragmentation pattern of 21-Dehydro Budesonide. This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Budesonide?
A1: this compound is a primary degradation product and impurity of Budesonide, a potent glucocorticoid.[1] The key structural difference lies at the C21 position of the steroid backbone. While Budesonide possesses a hydroxyl group (-OH) at this position, this compound has an aldehyde group (-CHO).[1] This seemingly minor change can significantly impact its physicochemical properties and requires careful monitoring during pharmaceutical development. The molecular weight of this compound is 428.52 g/mol .[2]
Q2: What is the expected protonated molecule ([M+H]⁺) of this compound in mass spectrometry?
A2: Given the molecular weight of 428.52 g/mol , the expected protonated molecule ([M+H]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of approximately 429.5.
Q3: What are the predicted major fragmentation pathways for this compound?
A3: While specific experimental data for this compound is limited, its fragmentation pattern can be predicted based on the known fragmentation of Budesonide and the characteristic behavior of steroid aldehydes in mass spectrometry. The main fragmentation events are expected to involve:
-
Loss of the Butyraldehyde (B50154) Acetal (B89532) Group: A significant fragmentation pathway for Budesonide and related compounds is the cleavage of the butylidenebis(oxy) group.
-
Cleavage of the D-ring: Steroid skeletons are known to undergo characteristic cleavages within the D-ring.
-
Fragmentation of the C17 Side Chain: The side chain at the C17 position is susceptible to fragmentation.
-
Specific Fragmentation of the C21-Aldehyde: The presence of the aldehyde group will introduce unique fragmentation patterns, such as alpha-cleavage and McLafferty rearrangement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor signal or no detection of this compound | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is suitable for protonation (e.g., contains a small amount of formic acid). |
| Low concentration of the analyte. | Prepare a more concentrated sample or use a more sensitive mass spectrometer. | |
| Unexpected m/z values in the spectrum | Presence of adducts other than [M+H]⁺ (e.g., [M+Na]⁺, [M+K]⁺). | Check for sources of sodium or potassium contamination in the mobile phase or sample preparation. |
| In-source fragmentation. | Reduce the cone voltage or fragmentor voltage in the ESI source to minimize premature fragmentation. | |
| Fragment ions not matching the predicted pattern | Different ionization technique or collision energy used. | The fragmentation pattern is highly dependent on the experimental conditions. Compare your methodology to the detailed protocols provided. |
| Isomeric interference. | Ensure chromatographic separation is sufficient to resolve this compound from other isomers. |
Predicted Mass Spectral Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on the fragmentation of Budesonide and the known behavior of steroid aldehydes.
| Predicted m/z | Proposed Fragment Structure/Neutral Loss | Notes |
| 429.5 | [M+H]⁺ | Protonated molecular ion. |
| 401.5 | [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde group. |
| 359.4 | [M+H - C₄H₈O]⁺ | Loss of butyraldehyde from the acetal group. |
| 341.4 | [M+H - C₄H₈O - H₂O]⁺ | Subsequent loss of water from the m/z 359.4 fragment. |
| 313.4 | [M+H - C₄H₈O - CO - H₂O]⁺ | Further fragmentation involving the loss of carbon monoxide. |
| 295.4 | [M+H - C₄H₈O - CO - 2H₂O]⁺ | Additional loss of water. |
Experimental Protocols
A typical experimental setup for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) would involve the following:
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
Logical Fragmentation Pathway
The following diagram illustrates the predicted logical fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
References
Technical Support Center: Optimizing Chromatographic Resolution of Budesonide Epimers and 21-Dehydro Budesonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of budesonide (B1683875) epimers (22R and 22S) and the related substance, 21-Dehydro Budesonide.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in separating budesonide epimers and this compound?
A1: The primary challenges include achieving adequate resolution between the two budesonide epimers (A and B), which are structurally very similar, and separating them from other related substances like this compound.[1][2] Factors such as peak tailing and ensuring method robustness can also be challenging.[3]
Q2: What types of columns are most effective for this separation?
A2: Reversed-phase C18 columns are most commonly used and have proven effective.[1][2][4][5] Specific examples that meet USP monograph requirements include Luna C18(2), Luna Omega C18, and Hyperclone ODS C18 columns.[1] The choice of a specific C18 column can influence the separation, with some showing better performance in resolving specific impurities.[6]
Q3: What are the general starting conditions for a mobile phase?
A3: A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer with a slightly acidic pH (around 3.2).[4] The ratio of acetonitrile to buffer is a critical parameter that often requires optimization. For example, a mixture of acetonitrile and 0.025 M phosphate buffer (pH 3.2) is a good starting point.[4]
Q4: What are the system suitability requirements I should aim for according to the USP Monograph?
A4: According to the USP monograph for the Budesonide Assay, the resolution between the two budesonide epimer peaks should be no less than 1.2.[1] For the analysis of organic impurities, the resolution between Budesonide Related Compound E and Budesonide Related Compound L should be no less than 1.2, and the resolution between budesonide epimer A and the first epimer of Budesonide Related Compound G should be no less than 3.0.[2] The European Pharmacopoeia requires a minimum resolution of 1.5 between the two budesonide epimers.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of budesonide epimers and this compound.
Issue 1: Poor Resolution Between Budesonide Epimers
Symptoms:
-
The two epimer peaks are not baseline separated.
-
The resolution value is below the required limit (e.g., < 1.2 or < 1.5).[1][7]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the acetonitrile concentration. A small increase or decrease (e.g., 1-3%) in the acetonitrile content can significantly impact resolution. For instance, increasing acetonitrile from 45% to 48% has been shown to improve the resolution of budesonide epimers.[1] |
| Incorrect pH of the Buffer | Ensure the pH of the mobile phase buffer is accurately prepared and stable. A pH of around 3.2 is often recommended.[4] |
| Column Inefficiency | - Ensure the column is properly conditioned. - Check for column contamination or degradation. If necessary, flush the column or replace it. - Consider using a column with a smaller particle size (e.g., 3 µm) for higher efficiency.[1][2] |
| Inadequate Temperature Control | Maintain a consistent and optimized column temperature. Temperature can influence selectivity and peak shape. |
Issue 2: Peak Tailing for Budesonide or this compound
Symptoms:
-
Asymmetrical peaks with a "tailing" edge.
-
Poor peak shape affecting integration and quantification.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Column Packing | - Adjust the mobile phase pH. The pH can affect the ionization of silanol (B1196071) groups on the silica (B1680970) support, which can cause tailing.[8] - Use an end-capped column to minimize interactions with residual silanols.[7] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[9] |
Issue 3: Variable Retention Times
Symptoms:
-
Retention times for the analytes shift between injections or batches.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use a reliable buffer. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, especially around pump seals and fittings.[10] Ensure the pump is delivering a consistent flow rate. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This typically requires flushing with 10-20 column volumes of the mobile phase.[8] |
Issue 4: Co-elution of this compound with Budesonide Epimers
Symptoms:
-
A single, broad peak where this compound and a budesonide epimer are expected.
-
Inability to accurately quantify this compound.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Chromatographic Selectivity | - Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., methanol (B129727) instead of or in addition to acetonitrile). - Evaluate a different column chemistry. While C18 is common, a different stationary phase might offer better selectivity. |
| Inadequate Method Gradient (if applicable) | If using a gradient method, adjust the gradient slope to better separate the closely eluting peaks. |
Experimental Protocols
Protocol 1: Separation of Budesonide Epimers (Isocratic HPLC-UV)
This protocol is based on methods described for meeting USP monograph system suitability requirements.[1]
-
Column: Luna™ 3 µm C18(2) or equivalent (e.g., 150 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and 0.025 M phosphate buffer (pH 3.2). The exact ratio should be optimized, but a starting point of 48:52 (v/v) acetonitrile:buffer can be used.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent like acetonitrile/water (3:7, v/v).[1]
Protocol 2: Analysis of Budesonide and its Organic Impurities (Isocratic HPLC-UV)
This protocol is adapted from methods for the analysis of related substances.[2]
-
Column: Luna™ 3 µm C18(2) or Hypersil® BDS 3 µm C18 column.
-
Mobile Phase: Refer to the specific USP monograph for the detailed mobile phase composition for organic impurities.
-
Flow Rate: Approximately 1.5 mL/min.
-
Detection: UV at 254 nm.[11]
-
System Suitability: Ensure the resolution between critical pairs of impurities meets the monograph requirements (e.g., resolution between Budesonide Related Compound E and L is NLT 1.2).[2]
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of budesonide.
Caption: A logical troubleshooting workflow for addressing poor resolution issues.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Budesonide [drugfuture.com]
Technical Support Center: Quantifying 21-Dehydro Budesonide at Low Levels
Welcome to the technical support center for the quantification of 21-Dehydro Budesonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when measuring this compound at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Budesonide EP Impurity D, is a significant degradation product and impurity of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1][2] Its quantification is crucial for the quality control, stability testing, and safety assessment of Budesonide pharmaceutical products to ensure they meet regulatory standards.[1][2]
Q2: What are the main challenges in quantifying this compound at low levels?
A2: The primary challenges include:
-
Low Concentrations: In biological matrices or as a trace impurity, this compound is often present at very low levels (pg/mL to ng/mL), requiring highly sensitive analytical methods.[3][4]
-
Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[2][5]
-
Chemical Stability: The aldehyde group at the C21 position is susceptible to oxidation, which can lead to the degradation of the analyte during sample collection, storage, and analysis.[1]
-
Chromatographic Resolution: Separating this compound from its parent drug, Budesonide, and other related impurities can be challenging due to their structural similarities.
Q3: Which analytical techniques are most suitable for quantifying this compound at low levels?
A3: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound at low levels, especially in complex biological matrices, due to its high sensitivity and selectivity.[1][3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective technique suitable for quality control in pharmaceutical formulations where concentrations are generally higher.[1][6]
Q4: How can I improve the sensitivity of my LC-MS/MS method?
A4: To enhance sensitivity, consider the following:
-
Use of a Deuterated Internal Standard: Incorporating a stable isotope-labeled internal standard, such as [²H₈]-21-Dehydro Budesonide, can significantly improve accuracy and precision by compensating for matrix effects and variability in sample preparation and injection.[1]
-
Optimized Sample Preparation: Employing solid-phase extraction (SPE) can effectively clean up the sample and concentrate the analyte, reducing matrix effects and improving the signal-to-noise ratio.[4]
-
Mass Spectrometer Parameters: Fine-tuning the ion source parameters (e.g., temperature, gas flows) and using multiple reaction monitoring (MRM) can maximize the signal intensity for this compound.[3]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Typical Limit of Detection (LOD) | ~0.05 µg/mL[1] | Can achieve levels as low as pg/mL[3][4] |
| Typical Limit of Quantification (LOQ) | ~0.15 µg/mL[1] | As low as 0.01 µg/mL with deuterated IS[1] |
| Linearity (R²) (Typical) | >0.999[1] | >0.99[3] |
| Primary Application | Quality control of pharmaceutical formulations | Bioanalysis, pharmacokinetic studies, trace impurity analysis |
| Selectivity | Moderate | High |
| Susceptibility to Matrix Effects | Low | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a generalized procedure based on common practices for the bioanalysis of corticosteroids.
1. Materials and Reagents:
-
This compound reference standard
-
[²H₈]-21-Dehydro Budesonide (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of [²H₈]-21-Dehydro Budesonide (1 mg/mL) in methanol.
-
Perform serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard solution (e.g., 10 ng/mL) by diluting the internal standard stock solution.
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the working internal standard solution and vortex briefly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Mismatched Injection Solvent: The solvent in which the sample is dissolved is significantly stronger than the initial mobile phase.
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase.
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid to the mobile phase to suppress silanol (B1196071) interactions.
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
-
Solvent Matching: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
Column Maintenance: Use a guard column and regularly flush the column. If the problem persists, replace the column.
Issue: Low Sensitivity or Signal Suppression
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the plasma are suppressing the ionization of the analyte.
-
Suboptimal MS Parameters: Ion source or compound-specific parameters are not optimized.
-
Analyte Degradation: The aldehyde group of this compound may have degraded during sample processing or storage.
-
Inefficient Sample Preparation: Poor recovery of the analyte during extraction.
Solutions:
-
Improve Sample Cleanup: Optimize the SPE method (e.g., try different sorbents, wash and elution solvents) to better remove interfering matrix components.
-
Chromatographic Separation: Modify the LC gradient to separate the analyte from the region where most matrix components elute.
-
Optimize MS Parameters: Perform a full optimization of the ion source and MRM parameters for this compound.
-
Assess Stability: Conduct stability experiments at each step of the process (e.g., freeze-thaw, bench-top, post-preparative) to identify potential degradation.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unpredictable signal suppression.
Visualizations
Caption: A generalized workflow for the quantification of this compound in plasma.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. lcms.cz [lcms.cz]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 21-Dehydro Budesonide in Complex Matrices
Welcome to the technical support center for the analytical method refinement of 21-Dehydro Budesonide (B1683875). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 21-Dehydro Budesonide in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a significant impurity and degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1][2] Its presence in Budesonide formulations must be carefully monitored to ensure the stability, purity, and safety of the final drug product.[1] Validated analytical methods are therefore essential for its accurate detection and quantification.[1]
Q2: What are the common analytical techniques used for the determination of this compound?
A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2] HPLC-UV is often used for routine quality control due to its simplicity and cost-effectiveness, while LC-MS/MS offers higher sensitivity and selectivity, which is crucial for analysis in complex biological matrices where concentrations can be very low.[1][3][4]
Q3: What are "matrix effects" and how can they affect my LC-MS/MS analysis?
A3: Matrix effects are a major concern in quantitative LC-MS analysis and occur when components of the sample matrix co-elute with the analyte of interest, interfering with the ionization process in the mass spectrometer.[5][6][7] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, reproducibility, and sensitivity of the analysis.[5][6]
Q4: How can I minimize matrix effects in my analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components.[8][9]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte and matrix components is crucial.[7]
-
Use of an Internal Standard: The most recognized technique is the use of a stable isotope-labeled internal standard, such as this compound-D8 or Budesonide-d8.[1][10][11] Since the internal standard has a different mass but is chemically identical and co-elutes with the analyte, it experiences similar matrix effects, allowing for accurate correction.[1][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: A common mobile phase for Budesonide and its impurities is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[1] Experiment with the ratio of organic solvent to aqueous buffer to improve peak shape.
-
Control pH: The pH of the buffer can significantly impact the peak shape of ionizable compounds. A study for a stability-indicating HPLC method for Budesonide used a phosphate buffer at pH 3.4.[12]
-
Check Column Health: The column may be degraded. Flush the column or replace it if necessary.
-
Issue 2: Low Recovery of this compound During Sample Preparation
-
Possible Cause: Suboptimal extraction procedure.
-
Troubleshooting Steps:
-
Evaluate Extraction Technique: For complex matrices like plasma, Solid Phase Extraction (SPE) is often more effective at removing interferences and improving recovery than Liquid-Liquid Extraction (LLE) or simple protein precipitation.[3][4]
-
Optimize SPE Protocol: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized. For corticosteroids, a reversed-phase SPE cartridge (e.g., C18) is commonly used.[4] A study on budesonide in skin layers reported a recovery of over 90% using a mixture of acetonitrile and water for extraction.[13]
-
Check Solvent Selection for LLE: If performing LLE, the choice of extraction solvent is critical. A method for Budesonide in human plasma utilized a mixture of tert-butyl methyl ether and n-hexane (70:30, v/v).
-
Issue 3: High Signal Variability or Poor Reproducibility in LC-MS/MS Analysis
-
Possible Cause: Unaddressed matrix effects.
-
Troubleshooting Steps:
-
Incorporate an Isotope-Labeled Internal Standard: This is the most effective way to compensate for signal variability caused by matrix effects. Use of a deuterated analog like this compound-D8 is highly recommended.[1][10]
-
Assess Matrix Effects Systematically: Perform post-extraction spike and post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram.[5] This can help in modifying the chromatographic method to avoid co-elution of the analyte with interfering components.
-
Improve Sample Clean-up: Re-evaluate your sample preparation method to more effectively remove matrix components. Consider a more rigorous SPE protocol or a different extraction chemistry.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is based on typical methods for the analysis of Budesonide and its impurities.[1][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., pH 3.4). A typical starting ratio could be 30:70 (v/v).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C) for better reproducibility.[15]
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
This protocol is a generalized procedure based on methods for Budesonide analysis in biological fluids.[3][4][16]
-
Sample Preparation (SPE):
-
Dilute 200 µL of plasma with an equal volume of water containing the internal standard (e.g., this compound-D8).
-
Condition an SPE cartridge (e.g., Strata-X RP) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS System:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).[3]
-
Mobile Phase: Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for corticosteroids.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its deuterated internal standard would need to be determined.
-
Data Presentation
Table 1: Typical HPLC-UV Method Parameters for Budesonide and Related Substances
| Parameter | Typical Value | Reference |
| Column | Reversed-Phase C18 | [1] |
| Mobile Phase | Acetonitrile and Phosphate Buffer | [1][12] |
| Wavelength (λmax) | ~246 nm | [1] |
| Linearity Range | 1.4 - 25 µg/mL | [1][17] |
| Limit of Detection (LOD) | 0.01 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.4 µg/mL | [1] |
| Recovery | 99 - 100% | [1][17] |
Table 2: Performance of an LC-MS/MS Method for Budesonide in Human Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 1200 pg/mL | [3] |
| Extraction Recovery | 84.7 - 89.4% | [3] |
| Matrix Effect | <4.1% | [3] |
| LLOQ | 2 pg/mL | [4][16] |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 9. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a HPLC-UV method for the quantification of budesonide in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. asianpubs.org [asianpubs.org]
- 16. lcms.cz [lcms.cz]
- 17. jopir.in [jopir.in]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 21-Dehydro Budesonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 21-Dehydro Budesonide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1][2][4] These effects can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: How do matrix effects impact the analysis of this compound?
A2: Matrix effects can lead to erroneous quantification of this compound. Ion suppression can cause the measured concentration to be underestimated, potentially leading to incorrect pharmacokinetic and toxicokinetic data. Conversely, ion enhancement can lead to an overestimation of the concentration. The variability of matrix effects between different samples and different matrix lots can also compromise the reproducibility and reliability of the assay.[3]
Q3: What are the primary sources of matrix effects in biofluid samples like plasma or urine?
A3: The most common sources of matrix effects in biofluids are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites.[1][4] In plasma, proteins are also a major contributor, though they are typically removed during sample preparation. The choice of anticoagulant and the presence of co-administered drugs can also introduce interfering substances.
Q4: How can matrix effects be identified and quantified?
A4: There are several methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[5][6] Any fluctuation in the baseline signal of the analyte indicates the retention time ranges where ion suppression or enhancement occurs.[5]
-
Post-Extraction Spike Method: This is a quantitative approach where a known amount of the analyte is added to an extracted blank matrix. The response is then compared to the response of the analyte in a neat (clean) solvent at the same concentration.[5][7] The ratio of these responses is known as the matrix factor (MF).[5] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[5]
Q5: What are the regulatory acceptance criteria for matrix effects?
A5: Regulatory agencies like the FDA and EMA provide guidance on the evaluation of matrix effects. The matrix effect is typically assessed by calculating the matrix factor. To compensate for variability, an internal standard (IS) is used, and the IS-normalized matrix factor is calculated. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across at least six different lots of the biological matrix.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.
| Symptom/Observation | Possible Cause | Recommended Action | Expected Outcome |
| Poor sensitivity and low signal intensity for this compound. | Significant ion suppression due to co-eluting matrix components. | 1. Optimize Sample Preparation: Switch to a more rigorous extraction method (e.g., from Protein Precipitation to SPE or LLE) to better remove interferences.[1][9] 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to separate this compound from the suppression zone.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d8 will co-elute and experience similar matrix effects, allowing for accurate correction.[2][10] | Improved signal-to-noise ratio and achievement of the desired lower limit of quantification (LLOQ). |
| High variability in results between different samples or batches. | Inconsistent matrix effects across different lots of the biological matrix. | 1. Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect using at least six different sources of the matrix.[8] 2. Employ a Suitable Internal Standard: Use a SIL-IS to compensate for the variability.[2] 3. Refine Sample Cleanup: A more robust sample preparation method will reduce the variability of interfering components.[9] | Reduced coefficient of variation (%CV) for quality control samples and more reproducible results. |
| Inaccurate quantification (bias) in QC samples. | Uncorrected ion suppression or enhancement. | 1. Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of the matrix effect.[5] 2. Implement an Appropriate Internal Standard: If not already in use, incorporate a SIL-IS. If a non-stable isotope labeled IS is used, ensure it co-elutes and behaves similarly to the analyte.[2] | Improved accuracy of the assay, with QC sample concentrations falling within the acceptable range (typically ±15% of the nominal value). |
| Peak shape distortion for this compound. | Co-eluting interferences or interaction with the analytical column. | 1. Improve Chromatographic Separation: Test different stationary phases or mobile phase modifiers. 2. Consider a Metal-Free Column: Some compounds can interact with the metal surfaces of standard HPLC columns, leading to peak tailing and signal loss.[11] | Symmetrical and well-defined chromatographic peaks, leading to more precise integration and quantification. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the matrix factor for this compound.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (e.g., [²H₈]-21-Dehydro Budesonide).[10]
-
Validated sample preparation method (e.g., SPE, LLE, or PPT).
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analytical standard and internal standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using the validated sample preparation method. Spike the analytical standard and internal standard into the extracted matrix at the same concentrations as Set A.
-
-
Analyze both sets of samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS MF = (Peak Response of IS in Set B) / (Peak Response of IS in Set A)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Evaluate the Results:
-
The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing matrix effects for this compound analysis.
Procedure:
-
Process blank plasma samples using each of the three methods (PPT, LLE, and SPE).
-
Perform a post-extraction spike with this compound at a known concentration for each extraction method.
-
Analyze the samples and calculate the Matrix Factor for each technique as described in Protocol 1.
-
Compare the Matrix Factors and the cleanliness of the resulting chromatograms.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Typical Matrix Factor Range | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 0.4 - 0.8 (Significant Suppression) | Simple, fast, and inexpensive. | Often results in significant matrix effects due to insufficient removal of phospholipids.[9] |
| Liquid-Liquid Extraction (LLE) | 0.8 - 1.1 (Minimal Effect) | Provides cleaner extracts than PPT; can be optimized for selectivity.[9] | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 0.9 - 1.2 (Minimal Effect) | Offers the highest degree of selectivity and provides the cleanest extracts.[1][9] Can be automated. | More expensive and requires method development to optimize the sorbent and elution conditions. |
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative assessment of matrix effects.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
preventing further degradation of 21-Dehydro Budesonide during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 21-Dehydro Budesonide (B1683875) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is 21-Dehydro Budesonide and why is its stability a concern?
A1: this compound, also known as Budesonide EP Impurity D, is a known degradation product of the corticosteroid Budesonide.[1][2] Its presence in Budesonide formulations is carefully monitored to ensure the stability and purity of the pharmaceutical product.[1] The stability of this compound itself is a concern during analysis due to its chemical structure, which includes a reactive aldehyde group. This group makes the molecule susceptible to further degradation under certain analytical conditions.
Q2: What are the primary factors that can cause the degradation of this compound during analysis?
A2: The degradation of this compound can be influenced by several factors, including:
-
pH of the analytical solution: Both highly acidic and alkaline conditions can promote degradation.[3]
-
Oxidizing agents: The aldehyde group is susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage is recommended at -20°C.[4][5]
-
Light exposure: Photodegradation is a potential pathway for corticosteroids.[6]
-
Reactive components in the mobile phase: Certain solvents or additives in the HPLC mobile phase could potentially react with the aldehyde group.
Q3: What are the recommended storage conditions for this compound samples and standards?
A3: For long-term storage, it is recommended to keep this compound at -20°C.[4][5] For short-term storage, samples may be kept at room temperature, but it is advisable to minimize the time at this temperature before analysis.[4] Solutions should be protected from light and prepared fresh whenever possible.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common technique to stabilize aldehydes and improve their detection during HPLC analysis.[7] While not always mandatory, it can be a useful strategy if you are observing significant degradation of this compound. The derivatization forms a more stable hydrazone derivative, which is less prone to degradation during the analysis.
Troubleshooting Guides
Issue 1: Peak area of this compound is inconsistent or decreasing over time in a sequence of analyses.
This issue often points to the on-instrument degradation of the analyte.
Troubleshooting Steps:
-
Evaluate Sample Stability in the Autosampler:
-
Protocol: Re-inject the same sample vial at different time points (e.g., 0, 2, 4, 8, and 12 hours) to assess the stability of this compound in the autosampler under your current analytical conditions.
-
Recommendation: If degradation is observed, consider using a cooled autosampler (set to 4-8°C) to minimize temperature-dependent degradation.
-
-
Assess Mobile Phase Compatibility:
-
Protocol: Prepare fresh mobile phase and sample. Run a single injection immediately after preparation and another after the sample has been in the mobile phase for a few hours.
-
Recommendation: If degradation is suspected to be due to the mobile phase, consider adjusting the pH to a more neutral range (if chromatographically acceptable) or using alternative, less reactive organic modifiers. For corticosteroids like Budesonide, a pH of 6 or below has been shown to improve stability.[3]
-
Issue 2: Appearance of unknown peaks or a rising baseline in the chromatogram.
This could be due to the formation of degradation products from this compound.
Troubleshooting Steps:
-
Investigate Potential Oxidation:
-
Protocol: Prepare your sample solution and sparge it with an inert gas like nitrogen or argon to remove dissolved oxygen. Compare the chromatogram of the sparged sample with that of a non-sparged sample.
-
Recommendation: If this reduces the appearance of new peaks, it indicates that oxidation is a likely degradation pathway. Consider de-gassing the mobile phase and blanketing the sample vials with an inert gas.
-
-
Consider pH-Related Degradation:
-
Protocol: Perform a forced degradation study by exposing this compound to mild acidic and alkaline conditions. This can help identify the degradation products and the conditions that favor their formation.
-
Recommendation: Based on the results, adjust the pH of your mobile phase to a range where this compound is most stable. A pH of around 3.5 has been used in some HPLC methods for Budesonide analysis.[8]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (Long-term) | Minimizes thermal degradation.[4][5] |
| Autosampler Temperature | 4-8°C | Reduces on-instrument degradation during analysis. |
| Mobile Phase pH | 3.5 - 6.0 | Enhances the stability of corticosteroids.[3][8] |
| Sample Preparation | Freshly prepared, protected from light | Minimizes degradation prior to analysis.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Accurately weigh a suitable amount of the this compound reference standard or sample.
-
Dissolve the material in a suitable solvent. Based on solubility data, methanol (B129727) or DMSO can be used, but ensure the final concentration of DMSO in the injection volume is low to avoid peak distortion.[4] A common diluent for HPLC analysis of corticosteroids is a mixture of acetonitrile (B52724) and water.
-
Vortex the solution until the analyte is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the solution to an amber HPLC vial to protect it from light.
-
If not analyzing immediately, store the vial at the recommended temperature (-20°C for long-term or in a cooled autosampler for short-term).
Protocol 2: General HPLC Method for Budesonide and its Impurities
This is a starting point and may require optimization for your specific instrumentation and separation needs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer is a typical mobile phase.[1] The pH of the buffer should be optimized for the stability of this compound, with a starting point of around pH 3.5.[8]
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 4. usbio.net [usbio.net]
- 5. This compound | CAS 85234-63-5 | LGC Standards [lgcstandards.com]
- 6. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 7. ijcpa.in [ijcpa.in]
- 8. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Chemistry for Budesonide Impurity Separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of optimal column chemistry for the separation of budesonide (B1683875) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column chemistry for budesonide impurity analysis?
A1: Reversed-phase HPLC is the predominant technique for budesonide analysis, with C18 columns being the most frequently utilized stationary phase.[1][2][3] However, depending on the specific impurities and the complexity of the sample matrix, other column chemistries may offer better selectivity.
Q2: What are the key challenges in separating budesonide impurities?
A2: Common challenges include co-elution of impurities with the main drug peak or with other impurities, especially for structurally similar compounds like epimers and degradation products.[4][5] Peak tailing can also be an issue, potentially affecting resolution and accurate quantification.[6]
Q3: When should I consider a column other than C18?
A3: Consider alternative column chemistries when you encounter inadequate separation of critical impurity pairs with a standard C18 column. For instance, biphenyl (B1667301) and phenyl-hexyl phases can offer different selectivity, particularly for aromatic compounds, and may resolve isobaric steroids that are challenging to separate on C18 phases.[7][8][9]
Q4: What is the typical mobile phase composition for budesonide impurity separation?
A4: A mixture of acetonitrile (B52724) and water or a buffer is the most common mobile phase.[3][10][11] The ratio is often optimized to achieve the desired separation, with typical acetonitrile concentrations ranging from 30% to 80%.[1][10][12] The use of buffers, such as phosphate (B84403) buffer at a slightly acidic pH (e.g., 3.2), is also common to control the ionization of analytes and improve peak shape.[3][6][13]
Q5: What detection wavelength is recommended for budesonide and its impurities?
A5: The most commonly used UV detection wavelength for budesonide and its impurities is around 244 nm to 254 nm.[10][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between budesonide and an impurity | Suboptimal mobile phase composition. | Adjust the organic modifier (acetonitrile or methanol) to water/buffer ratio. A lower organic content generally increases retention and may improve resolution. |
| Inappropriate column chemistry. | If mobile phase optimization is insufficient, switch to a column with a different selectivity. Consider a C8, phenyl-hexyl, or biphenyl phase.[7][8] | |
| Peak tailing for budesonide or impurities | Secondary interactions with residual silanols on the silica (B1680970) support. | Use a modern, end-capped column with low silanol (B1196071) activity.[11] Adding a small amount of a competing base to the mobile phase or using a lower pH can also help. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Co-elution of multiple impurities | Complex sample matrix with many structurally similar impurities. | Employ a gradient elution method to improve separation capacity.[4][14] Consider a column with a different stationary phase chemistry (e.g., biphenyl) that can offer alternative selectivity for steroids.[7][9] |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature.[15] |
| Mobile phase composition drift. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: USP Monograph Method for Budesonide Organic Impurities
This protocol is based on the United States Pharmacopeia (USP) monograph for the analysis of budesonide organic impurities.[16]
-
Column: Luna 3 µm C18(2) or Hypersil BDS 3 µm C18.[16]
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient is detailed in the USP monograph.
-
Flow Rate: As specified in the monograph.
-
Detection: UV at a specified wavelength (typically around 254 nm).
-
System Suitability: As per the USP monograph, which includes requirements for resolution between critical pairs (e.g., Budesonide Related Compound E and L), symmetry factor for the budesonide peak, and signal-to-noise ratio.[16]
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate budesonide from its degradation products.
-
Column: Hypersil C18.[6]
-
Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection: UV at 240 nm.[6]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, budesonide is subjected to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic environments to generate degradation products.[10]
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Budesonide Impurity Separation
| Column Chemistry | Typical Dimensions | Particle Size (µm) | Advantages | Common Applications |
| C18 (L1) | 150 mm x 4.6 mm | 3, 5 | Robust, versatile, widely available.[1][2] | Routine quality control, USP monograph methods.[15][16] |
| C8 | 150 mm x 4.6 mm | 5 | Less retentive than C18, may offer different selectivity. | Analysis of less hydrophobic impurities. |
| Biphenyl | 150 mm x 2.1 mm | 1.7 | Enhanced selectivity for aromatic and isobaric steroids.[7][9] | Complex steroid assays, separation of challenging isobars.[7] |
| Phenyl-Hexyl | - | - | Unique selectivity for compounds with aromatic groups.[8] | Separation of moderately polar compounds where alkyl phases fail.[8] |
Table 2: Common Budesonide Impurities and Degradation Products
| Impurity Name | Type | Notes |
| Budesonide Impurity A, C, F | Process Impurity | Related to the manufacturing process.[17][18] |
| Budesonide Impurity E, G, D | Degradation Product | Formed under stress conditions.[17][18] |
| 17-Carboxylate | Degradation Product | A major degradation product.[17][18] |
| 17-Ketone | Degradation Product | A major degradation product.[17][18] |
| Budesonide Impurity I, L | Process and Degradation | Can be present from both manufacturing and degradation.[17][18] |
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. jopir.in [jopir.in]
- 2. Separation of Budesonide Epimers per USP Monograph | Phenomenex [phenomenex.com]
- 3. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Research for Developing a Full Factorial Design Evaluated Liquid Chromatography Technique for Estimating Budesonide and Formoterol Fumarate Dihydrate in the Presence of Specified and Degradation Impurities in Dry Powder Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Separation of Budesonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 15. waters.com [waters.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 18. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 21-Dehydro Budesonide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 21-Dehydro Budesonide (B1683875), a significant impurity and degradation product of Budesonide.[1] The accurate detection and quantification of this compound are critical for ensuring the quality, stability, and purity of Budesonide pharmaceutical formulations.[1] This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and quality control needs.
Overview of Analytical Techniques
The primary methods employed for the quantification of 21-Dehydro Budesonide and related corticosteroids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] While HPLC-UV is a robust and cost-effective technique widely used in quality control laboratories, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis and the detection of trace-level impurities.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters of various methods applicable to the analysis of Budesonide and its related compounds, including this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1-50[2] | 0.05-120[2] | 2-12[4] |
| Correlation Coefficient (R²) | >0.999[5] | 0.9997[2] | 0.997[4] |
| Limit of Detection (LOD) (µg/mL) | 0.05[5] | - | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.5[5] | - | - |
| Accuracy (% Recovery) | - | >90%[2] | ~100%[4] |
| Precision (%RSD) | <2%[1] | <1%[6] | - |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (pg/mL) | 7.5-1000[7] | 2-1024[8] | 2-200[9] |
| Correlation Coefficient (R²) | 0.9993-0.9998[7] | - | - |
| Limit of Quantification (LOQ) (pg/mL) | 7.5[7] | 2[8][9] | 5 |
| Intra-day Precision (%RSD) | 2.6-9.0%[7] | - | - |
| Inter-day Precision (%RSD) | 4.6-10.5%[7] | - | - |
| Intra-day Accuracy | 98.7-105.3%[7] | - | - |
| Inter-day Accuracy | 96.7-105.3%[7] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.[10]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.2) in a 55:45 (v/v) ratio.[2]
-
Internal Standard: Dexamethasone can be used as an internal standard.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for the quantification of this compound in complex biological matrices such as human plasma.[1][8]
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[9]
-
Column: A suitable C18 analytical column (e.g., Acquity® BEH C18, 1.7 µm, 2.1 x 50 mm).[11]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 5 mM ammonium (B1175870) bicarbonate at pH 8) and an organic solvent like methanol.[11]
-
Flow Rate: 0.300 mL/min.[11]
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.[9]
-
Detection: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.[7]
-
Internal Standard: A deuterated analog, such as Budesonide-d8, is often used to ensure accuracy.[8]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, from initial development to routine application.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway Context
While this compound is primarily considered an impurity, its parent compound, Budesonide, is a potent glucocorticoid. Glucocorticoids exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway of glucocorticoids.
Caption: Generalized Glucocorticoid Signaling Pathway.
References
- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. ijrpr.com [ijrpr.com]
- 11. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
validation of a stability-indicating assay for budesonide and its degradants
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds like budesonide (B1683875) is paramount. This guide provides a comprehensive comparison of validated stability-indicating assay methods for budesonide and its degradants, supported by experimental data and detailed protocols to aid in the selection and implementation of robust analytical techniques.
Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma and other inflammatory conditions. Its chemical stability can be compromised under various environmental conditions, leading to the formation of degradation products that may impact efficacy and safety. Therefore, validated stability-indicating analytical methods are crucial for accurately quantifying budesonide and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose.
Comparative Analysis of Stability-Indicating Methods
Several analytical methods have been developed and validated for the quantification of budesonide and the separation of its degradation products. The following tables summarize the key performance characteristics of various HPLC and UHPLC methods, providing a clear comparison for researchers to select the most suitable approach for their specific needs.
Table 1: Comparison of Chromatographic Conditions for Budesonide Assay
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Method 1 [1] | Hypersil C18 | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v) | 1.5 | 240 |
| Method 2 [2] | Agilent C18 | Formic Acid:Methanol (B129727) (30:70, v/v) | 1.0 | 243 |
| Method 3 [3] | Not Specified | 0.1% Formic Acid and Methanol (15:85, v/v) | Not Specified | 244 |
| Method 4 [4] | Agilent Poroshell 120 EC-C18 (50mm x 4.6mm, 2.7µm) | Acetonitrile:Phosphate Buffer (pH 3.2):Methanol (32:66:2, v/v/v) | 1.5 | 240 |
| Method 5 [5] | Octadecylsilane | Acetonitrile:Water (pH 3.0 adjusted with H3PO4) | 1.0 | 244 |
Table 2: Comparison of Validation Parameters for Budesonide Assay
| Method | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Method 2 [2] | 0.1 - 100 | 0.0302 | 0.0922 | 99.30 - 99.84 |
| Method 3 [3] | 2 - 12 | Not Specified | Not Specified | ~100 |
| Method 5 | Not Specified | 0.20936 | 0.6344 | Not Specified |
| Method with HPTLC [6] | 0.5 - 2.5 (ng/band) | 28.04 (ng/band) | 84.96 (ng/band) | Not Specified |
Experimental Protocols
Detailed methodologies are essential for replicating and implementing these analytical assays. Below are the protocols for the key experiments cited in this guide.
Method 2: RP-HPLC Method[2]
-
Instrumentation: Shimadzu HPLC system with a PDA detector and an Agilent C18 column.
-
Mobile Phase: A mixture of formic acid and methanol in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 243 nm.
-
Sample Preparation: A stock solution of budesonide (1000 µg/mL) is prepared in HPLC grade methanol. Working solutions are prepared by diluting the stock solution with a mixture of water and methanol (45:55, v/v). All solutions are filtered through a 0.45 µm membrane filter before injection.
Forced Degradation Studies Protocol[2]
Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method.
-
Acidic Degradation: A solution of budesonide (20 µg/mL) is treated with 1 mL of 0.1 N HCl and heated at 50°C for 30 minutes. The solution is then neutralized with 1 mL of 0.1 N NaOH and diluted with the diluent before injection into the HPLC system.
-
Basic Hydrolysis: A solution of budesonide is subjected to basic conditions using 0.1 M to 1 M NaOH for several hours to days at temperatures ranging from room temperature to 80°C.[7]
-
Oxidative Degradation: Budesonide is exposed to 3% to 30% hydrogen peroxide (H₂O₂) for several hours to days at room temperature.[7]
-
Thermal Degradation: The stability of budesonide is assessed under thermal stress.[2]
Understanding Budesonide Degradation
Forced degradation studies have identified several degradation products of budesonide. Under thermal stress, major degradants include budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.[8][9] These impurities can be categorized as process impurities, degradation products, or both.[8][9] It is important to note that 6β-Hydroxy 21-Acetyloxy Budesonide is not typically a direct product of forced degradation but is more likely a metabolic derivative.[7]
Experimental Workflow and Logical Relationships
To visualize the process of validating a stability-indicating assay for budesonide, the following diagrams illustrate the key steps and logical connections.
Caption: Workflow for the validation of a stability-indicating assay.
Caption: Forced degradation pathways of budesonide.
References
- 1. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 21-Dehydro Budesonide and Other Budesonide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 21-Dehydro Budesonide (B1683875) and other degradation products of the potent corticosteroid, Budesonide. The information presented is supported by experimental data from various studies to assist in impurity profiling, stability-indicating method development, and understanding the potential biological impact of these degradants.
Introduction to Budesonide and its Degradation
Budesonide is a glucocorticoid widely used for the treatment of asthma, inflammatory bowel disease, and allergic rhinitis.[1] Its therapeutic efficacy is dependent on its chemical integrity. Under various environmental and process-related stress conditions, Budesonide can degrade, leading to the formation of several impurities. Understanding the degradation pathways and the resulting products is crucial for ensuring the quality, safety, and efficacy of Budesonide formulations.
Forced degradation studies are essential to identify potential degradants and develop stability-indicating analytical methods. These studies involve subjecting the drug substance to more severe conditions than those used in accelerated stability testing, such as exposure to acid, base, oxidation, heat, and light.[2]
This guide focuses on a comparative analysis of 21-Dehydro Budesonide (also known as Budesonide EP Impurity D) and other significant degradation products identified in stress testing of Budesonide.
Chemical Structures and Formation Pathways
The degradation of Budesonide leads to a variety of products, with their formation being dependent on the specific stress condition.
This compound (Budesonide EP Impurity D) is a primary oxidative degradation product. Its formation involves the oxidation of the C21 hydroxyl group of Budesonide to an aldehyde.[3][4]
Other notable degradation products include:
-
17-Carboxylic Acid Derivative: Formed under oxidative conditions.[5]
-
17-Ketone Derivative: Also an oxidative degradation product.[5]
-
Budesonide Impurity L: A major degradation product observed in thermal stress studies.[5]
-
Lumibudesonide: A photolytic degradation product formed upon exposure to UV light.[6]
The formation of these degradation products can be influenced by factors such as pH, temperature, and the presence of trace metals.[7] For instance, the generation of Budesonide Impurity D, 17-carboxylate, and Impurity L has been linked to an aerobic oxidation process that can be induced by materials like Al2O3 found in the inner surface of aluminum canisters.[5]
Comparative Data on Degradation
Quantitative analysis of Budesonide degradation under various stress conditions reveals the extent of impurity formation. The following table summarizes the percentage of degradation of Budesonide under different forced degradation conditions as reported in various studies. A direct comparative quantification of each degradation product under identical conditions is not extensively available in a single study, but the table provides an overview of the parent drug's stability.
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation of Budesonide | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Several hours to days | Room Temp to 80°C | Significant degradation observed | One specific degradation product detected under acidic stress | [2][8] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Several hours to days | Room Temp to 80°C | Significant degradation observed | - | [2] |
| Oxidative Degradation | 3% to 30% H₂O₂ | Several hours to days | Room Temperature | Significant degradation observed | This compound, 17-Carboxylic Acid, 17-Ketone | [2][5] |
| Thermal Degradation | Dry Heat | - | 60-80°C | Minor degradation observed | Budesonide Impurity D, Impurity L | [2][5][9] |
| Photolytic Degradation | UV light exposure | - | Ambient | Substantial degradation observed | Lumibudesonide | [6][9] |
Biological Activity and Signaling Pathways
Budesonide exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[10] The Budesonide-GR complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators.[11]
The biological activity of Budesonide's degradation products is a critical consideration for safety and efficacy. While Budesonide's main metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, have significantly lower glucocorticoid activity than the parent drug, there is limited specific data on the biological activity of degradation products like this compound.[12] It is generally expected that significant structural modifications, such as the oxidation of the C21 hydroxyl group, would alter the binding affinity to the glucocorticoid receptor and consequently reduce or abolish the anti-inflammatory activity. However, dedicated studies on the receptor binding and in vitro activity of these specific degradation products are not widely published.
Below is a diagram illustrating the generalized glucocorticoid receptor signaling pathway, which is the mechanism of action for Budesonide.
Glucocorticoid Receptor Signaling Pathway for Budesonide.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of Budesonide and its degradation products.
Forced Degradation Studies (General Protocol)[2]
-
Sample Preparation: Prepare solutions of Budesonide in a suitable solvent (e.g., methanol (B129727) or an acetonitrile-water mixture).
-
Stress Application:
-
Acidic/Basic Hydrolysis: Treat the drug solution with an equal volume of a suitable concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) and heat as required.
-
Oxidative Degradation: Add a suitable concentration of an oxidizing agent (e.g., 30% H₂O₂) to the drug solution.
-
Thermal Degradation: Store the drug solution or solid drug substance at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to a light source, such as a UV lamp or a photostability chamber.
-
-
Neutralization/Stopping the Reaction: For acid and base hydrolysis, neutralize the samples at appropriate time points. For other stress conditions, cool the samples to room temperature.
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (LC-MS) for the identification of unknown degradation products.
-
Quantification: Quantify the amount of Budesonide remaining and the percentage of each degradation product formed.
General workflow for forced degradation studies of Budesonide.
Stability-Indicating HPLC-UV Method[13][14]
-
Column: A C18 column (e.g., μ-Bondapak C18, 250 mm × 4.6 mm, 5 μm) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., monobasic potassium phosphate) with an acidic pH (e.g., pH 3.2) is often employed. A typical ratio is 55:45 (v/v).
-
Flow Rate: A flow rate of 1 ml/min is standard.
-
Detection: UV detection at 244 nm is suitable for Budesonide and its degradation products.
-
Internal Standard: Dexamethasone can be used as an internal standard.
LC-MS/MS Method for Identification and Quantification[6][15]
-
Chromatography: A UPLC or HPLC system with a C18 column is used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid.
-
Mass Spectrometry: A mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source in positive ion mode is used for detection and structural elucidation of the degradation products.
-
Sample Preparation: Solid-phase extraction (SPE) can be employed for cleaning up complex samples like plasma before LC-MS/MS analysis.[7]
Conclusion
The degradation of Budesonide can lead to the formation of several impurities, with this compound being a notable oxidative degradation product. While analytical methods for the detection and quantification of these degradants are well-established, further research is needed to fully characterize the biological activity of each degradation product. A thorough understanding of the degradation pathways and the impurity profile is paramount for the development of stable and safe Budesonide formulations. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. alentris.org [alentris.org]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 6. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 7. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. soeagra.com [soeagra.com]
- 10. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]
- 11. jopir.in [jopir.in]
- 12. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
21-Dehydro Budesonide vs. Budesonide: A Comparative Analysis of Glucocorticoid Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the glucocorticoid receptor (GR) binding affinity of 21-Dehydro Budesonide and its parent compound, Budesonide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.
Executive Summary
Quantitative Comparison of Glucocorticoid Receptor Binding Affinity
The binding affinity of a glucocorticoid for its receptor is a primary determinant of its potency. The following table summarizes the available quantitative data for Budesonide.
| Compound | Dissociation Constant (KD) (nmol/L) | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
| Budesonide | 1.32[2] | 855[2], 935[1] |
| This compound | Data not available | Data not available |
Note: The KD value represents the concentration of the ligand at which half of the receptors are occupied at equilibrium; a lower KD indicates a higher binding affinity. RBA is a relative measure of affinity compared to a standard glucocorticoid.
Structure-Activity Relationship and Rationale for Reduced Affinity
The key structural difference between Budesonide and this compound lies at the C21 position of the steroid backbone. Budesonide possesses a hydroxyl group, whereas this compound has an aldehyde group.[1] This modification is critical for receptor interaction. The hydroxyl group in Budesonide is believed to participate in a crucial hydrogen bonding network within the ligand-binding domain of the glucocorticoid receptor. The substitution with an aldehyde group in this compound alters the electronic and steric characteristics at this position, which likely disrupts these optimal interactions, leading to a reduced binding affinity.[1] This is consistent with broader observations that modifications at the C21 position of corticosteroids can significantly influence their receptor affinity.[1]
Glucocorticoid Receptor Signaling Pathway
Budesonide and its analogue, this compound, exert their effects by acting as agonists for the glucocorticoid receptor. The canonical GR signaling pathway is a multi-step process initiated by the binding of the steroid ligand to the receptor in the cytoplasm.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols: Glucocorticoid Receptor Binding Assay
The determination of binding affinity for the glucocorticoid receptor is typically performed using a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the "competitor," such as Budesonide or this compound) to displace a radiolabeled ligand with a known high affinity for the receptor.
Principle
A fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with a source of glucocorticoid receptors (e.g., rat lung cytosol or recombinant human GR). The unlabeled test compounds are added in increasing concentrations, leading to a competition for the binding sites on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Materials
-
Radioligand: [3H]dexamethasone
-
Receptor Source: Rat skeletal muscle cytosol or human lung tissue homogenate.
-
Test Compounds: Budesonide, this compound
-
Reference Compound: Dexamethasone
-
Buffers: Tris-HCl buffer with appropriate additives.
-
Separation Medium: Dextran-coated charcoal or glass fiber filters.
-
Scintillation Cocktail
-
Instrumentation: Scintillation counter, refrigerated centrifuge, filtration apparatus.
Procedure
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue source through homogenization and ultracentrifugation.
-
Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [3H]dexamethasone, and varying concentrations of the unlabeled test compound or reference compound. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal slurry to each tube to adsorb the unbound radioligand, followed by centrifugation. Alternatively, filter the contents of each tube through glass fiber filters to trap the receptor-bound radioligand.
-
Quantification: Measure the radioactivity of the supernatant (if using charcoal) or the filters (if using filtration) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
Budesonide exhibits a high binding affinity for the glucocorticoid receptor, which is a cornerstone of its therapeutic activity. In contrast, its degradation product, this compound, is expected to have a significantly lower affinity due to a critical structural change at the C21 position. This reduced affinity implies a lower biological potency. For drug development and quality control purposes, it is crucial to monitor the levels of this compound in Budesonide formulations to ensure product efficacy and purity. Further studies to quantify the precise binding affinity of this compound would be beneficial for a more complete understanding of its pharmacological profile.
References
Comparative In Vitro Anti-inflammatory Activity of Budesonide and Other Corticosteroids: A Guide for Researchers
A notable gap in the current scientific literature is the absence of publicly available data on the in vitro anti-inflammatory activity of 21-Dehydro Budesonide, a primary impurity and degradation product of the widely used corticosteroid, Budesonide. This guide provides a comparative analysis of the in vitro anti-inflammatory properties of Budesonide against other common corticosteroids, highlighting key experimental findings and methodologies. The lack of data on this compound underscores a potential area for future research to fully understand the pharmacological profile of Budesonide and its related compounds.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory effects of Budesonide in comparison to other corticosteroids. It is important to note that experimental conditions such as cell types, stimuli, and assay methods vary between studies, which can influence the reported potency and efficacy.
| Compound | Target | Cell Type | Stimulus | Effect | Concentration/IC50 |
| Budesonide | IL-1β, IL-2, IL-6, IFN-γ, TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3 | Dramatic reduction in cytokine production | 10⁻⁷ M |
| IL-6, IL-8 | Human Lung Epithelial Cells (A549) | Swine Dust | Dose-dependent, almost total inhibition | 10⁻¹³ - 10⁻⁸ M | |
| TNF-α, IL-6 | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Dose-dependent, almost total inhibition | 10⁻¹³ - 10⁻⁸ M | |
| IL-5, IFN-γ | Human Bronchoalveolar Lavage (BAL) Leukocytes | PHA and PMA | Potent inhibition | 10⁻⁹ - 10⁻⁷ M | |
| NF-κB | Human Bronchial Mucosa (in vivo) | - | Significant reduction in total NF-κB positive cells | - | |
| COX-2 mRNA | Mouse Trachea | Cytokines (TNF-α and IL-1β) | Blocked cytokine-induced increase | 1 µM | |
| Dexamethasone | IL-5, IFN-γ | Human BAL Leukocytes | PHA and PMA | Less potent than Budesonide | 10⁻⁷ - 10⁻⁵ M |
| T-cell proliferation and cytokine release | Human PBMCs from asthmatic patients | Allergen (Der p) | Less effective than Budesonide at lower concentrations | 10⁻¹⁰ - 10⁻⁷ M | |
| Beclomethasone Dipropionate (BDP) | IL-5, IFN-γ | Human BAL Leukocytes | PHA and PMA | Potent inhibition, comparable to Budesonide | 10⁻⁸ - 10⁻⁶ M |
| Hydrocortisone | IL-5, IFN-γ | Human BAL Leukocytes | PHA and PMA | Inhibition observed at high concentrations | 10⁻⁴ M |
Glucocorticoid Anti-inflammatory Signaling Pathway
Glucocorticoids, including Budesonide, exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of a wide range of genes. The diagram below illustrates this general mechanism, focusing on the inhibition of the pro-inflammatory transcription factor, NF-κB.
Caption: Glucocorticoid receptor-mediated anti-inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
LPS-Induced Cytokine Release Assay in Macrophages
This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
a. Cell Culture:
-
Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
b. Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Budesonide) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).
c. Cytokine Measurement:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
d. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.
a. Cell Line:
-
Use a cell line (e.g., HEK293T, A549) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
b. Transfection (if not using a stable cell line):
-
Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
c. Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.
d. Reporter Gene Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
If using a SEAP reporter, collect the culture medium and measure the alkaline phosphatase activity.
-
Normalize the reporter activity to the control plasmid activity (if applicable).
e. Data Analysis:
-
Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound.
-
Determine the IC50 value.
Western Blot for COX-2 Expression
This method is used to detect the levels of cyclooxygenase-2 (COX-2) protein, an enzyme involved in the inflammatory response.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., A549, macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS, IL-1β) in the presence or absence of the test compound for a specified time (e.g., 24 hours).
b. Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) for loading control.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the COX-2 band intensity to the corresponding housekeeping protein band intensity.
-
Compare the relative COX-2 expression levels between different treatment groups.
A Comparative Analysis of the Cytotoxicity of 21-Dehydro Budesonide and Budesonide
A notable gap in current scientific literature is the direct comparative analysis of the cytotoxic effects of 21-Dehydro Budesonide (B1683875) and its parent compound, Budesonide. While Budesonide has been extensively studied, data on the biological activity, particularly the cytotoxicity, of its primary degradation product, 21-Dehydro Budesonide, is scarce. This guide synthesizes the available information on Budesonide's cytotoxicity and provides a theoretical comparison based on the structural differences between the two molecules. Furthermore, it outlines standard experimental protocols that can be employed to generate the necessary comparative data.
Introduction to Budesonide and this compound
Budesonide is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory properties in the treatment of conditions such as asthma, inflammatory bowel disease, and allergic rhinitis.[1] Its therapeutic effects are mediated through its high affinity for the glucocorticoid receptor (GR).[2] Upon binding, the Budesonide-GR complex translocates to the nucleus and modulates the transcription of genes involved in inflammation.[3]
This compound is recognized as a principal degradation product and impurity of Budesonide.[4] The key structural distinction between the two compounds lies at the C21 position of the steroid backbone. Budesonide possesses a hydroxyl group at this position, whereas this compound has an aldehyde group.[4] This seemingly minor alteration can have significant implications for the molecule's biological activity.
Cytotoxicity Profile of Budesonide
While generally considered safe at therapeutic doses, studies have indicated that Budesonide can exhibit cytotoxic effects at higher concentrations. For instance, research has shown that Budesonide can inhibit the growth of RAW 264.7 macrophage cells and MPC-5 podocyte cells in the concentration range of 40-80 µM.[5] In another study, Budesonide demonstrated antitumor activity against ovarian cancer cell lines, with non-adherent cells showing higher sensitivity.[6] The cytotoxic effects of glucocorticoids are often linked to the induction of apoptosis. Budesonide has been shown to inhibit the activation of eosinophils by increasing apoptosis.[7]
Inferred Cytotoxicity of this compound: A Theoretical Comparison
In the absence of direct experimental data for this compound, a comparison of its potential cytotoxicity with Budesonide must be inferred from their structural differences and the established principles of steroid-receptor interactions.
The binding affinity of a glucocorticoid to its receptor is a critical determinant of its biological activity, including its potential for cytotoxicity at high concentrations. Modifications to the steroid structure, particularly at the C17 and C21 positions, are known to significantly influence this affinity.[8] Studies on other corticosteroids have demonstrated that the presence of a hydroxyl group at the C21 position generally enhances binding affinity to the glucocorticoid receptor.[8] Conversely, the replacement of this hydroxyl group with an aldehyde, as is the case in this compound, is likely to reduce the binding affinity. This is due to altered steric and electronic properties that may disrupt the optimal interaction with the receptor's binding pocket.
A lower binding affinity for the glucocorticoid receptor would predictably lead to a diminished biological response, including a potentially lower cytotoxic potential compared to Budesonide at equivalent concentrations.
Data on Cytotoxicity
As previously stated, direct comparative quantitative data on the cytotoxicity of this compound and Budesonide is not available in the published literature. The following table summarizes the available data for Budesonide.
| Compound | Cell Line | Assay | Endpoint | Result |
| Budesonide | RAW 264.7 (macrophage) | CCK-8 | Cell Viability | Significant inhibition at 40-80 µM[5] |
| Budesonide | MPC-5 (podocyte) | CCK-8 | Cell Viability | Significant inhibition at 80 µM[5] |
| Budesonide | Caov-3 (ovarian cancer) | MTT | IC50 | Higher IC50 compared to non-adherent cells[6] |
| Budesonide | NIH:OVCAR-3 (ovarian cancer) | MTT | IC50 | Higher sensitivity (lower IC50)[6] |
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of this compound and Budesonide, standard in vitro assays can be employed. The following are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Budesonide and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Budesonide and this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell line of interest
-
Complete cell culture medium
-
Budesonide and this compound
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of Budesonide and this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
After incubation, carefully collect a portion of the supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Budesonide's mechanism of action signaling pathway.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Conclusion
While direct experimental evidence is currently lacking, a theoretical comparison based on structure-activity relationships suggests that this compound is likely to exhibit lower cytotoxicity than Budesonide. This is primarily attributed to the anticipated reduced binding affinity for the glucocorticoid receptor due to the presence of an aldehyde group at the C21 position. To validate this hypothesis and provide a definitive comparison, further in vitro cytotoxicity studies are essential. The experimental protocols outlined in this guide provide a clear framework for conducting such research, which would be of significant value to the fields of drug development, safety assessment, and toxicology.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 4. This compound | 85234-63-5 | Benchchem [benchchem.com]
- 5. Protective effects of budesonide on LPS-induced podocyte injury by modulating macrophage M1/M2 polarization: Evidence from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 21-Dehydro Budesonide analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 21-Dehydro Budesonide (B1683875), a significant impurity and degradation product of the corticosteroid Budesonide. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of Budesonide-containing pharmaceutical products. This document summarizes key performance data, details experimental protocols for commonly employed techniques, and visualizes analytical workflows and relevant biological pathways to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the quantitative performance characteristics of various analytical methods used for the determination of Budesonide and its related substances, including 21-Dehydro Budesonide. These methods, developed and validated in different laboratories, offer a range of capabilities in terms of sensitivity, linearity, and application.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Hypersil C18 | Ethanol:Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.4) (2:30:68, v/v/v) | 1.5 | 240 | Not Specified | Not Specified | Not Specified | [1] |
| Agilent C18 | Formic acid:Methanol (B129727) (30:70, v/v) | 1.0 | 243 | 0.1 - 100 | 0.0302 | 0.0922 | [2] |
| µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile:Monobasic potassium phosphate (pH 3.2) (55:45, v/v) | 1.0 | 244 | 1 - 20 | 0.05 | 0.5 | [3] |
| Kromasil C8 (150 mm x 4.6 mm) | Acetonitrile:Phosphate buffer (pH 3.2, 0.025 M) (55:45 v/v) | 1.1 | 244 | 1 - 50 | 0.1 | 0.25 | [4] |
| RP C-18 | Methanol:Water (80:20 v/v) | 0.8 | 241 | 0.1 - 40 | Not Specified | Not Specified | [5] |
| RP-C18 | Methanol:Water (69:31, v/v) | 0.8 | 254 | 0.05 - 10 | Not Specified | 0.05 | [6] |
Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity (Correlation Coefficient) | Reference |
| Agilent Poroshell 120 EC-C18 (50mm x 4.6mm, 2.7µm) | ACN:Phosphate buffer (pH 3.2):Methanol (32:66:2, v/v/v) | 1.5 | 240 | 0.998 | [7] |
| YMC Pack Pro C18 (150 mm × 4.6 mm, 3 µm) | Sodium dihydrogen orthophosphate monohydrate, sodium 1-decane sulfonate (pH 3.0) | Not Specified | Not Specified | Not Specified | [8] |
Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Column | Mobile Phase | Flow Rate (mL/min) | Linearity Range (pg/mL) | LLOQ (pg/mL) | Application | Reference |
| Not Specified | Not Specified | Not Specified | 2 - 1024 | 2 | Human Plasma | [9] |
| Agilent Zorbax Eclipse XDB-C8 (100 mm × 4.6 mm, 3.5 µm) | Not Specified | Not Specified | Not Specified | Not Specified | Human Plasma | |
| Not Specified | Not Specified | Not Specified | 2 - 200 | 2 | Human Plasma | [10] |
Table 4: Micellar Electrokinetic Chromatography (MEKC)
| Capillary | Background Electrolyte | Voltage (kV) | Temperature (°C) | Linearity Range (µg/mL) | Reference |
| Fused Silica (40 cm effective length, 75 µm i.d.) | 13 mM Borate (B1201080) buffer (pH 9.0) containing 1.2% SDS, 2.4% n-butanol, and 1.0% ethyl acetate | 28 | 25 | 1.0 - 20.0 (Budesonide) | [11] |
| Fused Silica (40.0 cm effective length, 50 µm i.d.) | 70 mM Borate buffer (pH 8.8) containing 65 mM Sodium Cholate and 10 mM MAPS | 16 | 20 | Not Specified | [12] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of this compound in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 or C8 column is commonly used. A typical example is a Hypersil C18 column.[1]
-
Mobile Phase: A mixture of an organic solvent (commonly acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. For instance, a mobile phase consisting of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v) has been reported.[1]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[1][2]
-
Detection: UV detection is typically performed at the absorption maximum of Budesonide, which is around 240-254 nm.[1][6]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase, and then filtered before injection. For solid dosage forms, an extraction step may be necessary.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is particularly suited for the quantification of this compound in biological matrices at very low concentrations.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (for plasma):
-
Spike plasma samples with an internal standard (e.g., Budesonide-d8).[9]
-
Perform protein precipitation using a solvent like a tert-butyl methyl ether and n-hexane mixture (70:30, v/v).
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[10]
-
The extracted and dried sample is reconstituted in the mobile phase for injection.[10]
-
-
Chromatographic Conditions: A reversed-phase column, such as an Agilent Zorbax Eclipse XDB-C8, is often used. The mobile phase composition and gradient are optimized to achieve good separation and ionization efficiency.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Micellar Electrokinetic Chromatography (MEKC)
MEKC offers an alternative separation mechanism and can be advantageous for resolving complex mixtures of impurities.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary is typically used.[11][12]
-
Background Electrolyte (BGE): The BGE contains a surfactant (e.g., sodium dodecyl sulfate (B86663) or sodium cholate) at a concentration above its critical micelle concentration, dissolved in a buffer (e.g., borate buffer).[11][12] Organic modifiers like n-butanol may be added to improve separation.[11]
-
Separation Conditions: A high voltage (e.g., 16-28 kV) is applied across the capillary to drive the separation.[11][12] The temperature is usually controlled to ensure reproducibility.[11][12]
-
Detection: On-capillary UV detection is commonly used.
Mandatory Visualization
The following diagrams illustrate a typical analytical workflow and the relevant biological signaling pathway.
Caption: A typical analytical workflow for the HPLC analysis of this compound.
Caption: The glucocorticoid receptor signaling pathway of Budesonide.[1][13][14]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]
- 3. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Validation of a HPLC-UV method for the quantification of budesonide in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique Research for Developing a Full Factorial Design Evaluated Liquid Chromatography Technique for Estimating Budesonide and Formoterol Fumarate Dihydrate in the Presence of Specified and Degradation Impurities in Dry Powder Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 14. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
A Comparative Guide to HPLC and UPLC for the Analysis of Budesonide Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) like budesonide (B1683875) is paramount to drug safety and efficacy. The detection and quantification of impurities are critical quality attributes that are closely scrutinized by regulatory agencies. For decades, High-Performance Liquid Chromatography (HPLC) has been the established workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant gains in speed, resolution, and sensitivity.
This guide provides an objective comparison of HPLC and UPLC for the analysis of budesonide impurities, supported by experimental data and detailed methodologies. We will delve into the performance characteristics of each technique, offering a clear perspective on their respective strengths and considerations for implementation in a pharmaceutical quality control or research and development setting.
At a Glance: Key Performance Differences
UPLC technology offers substantial improvements in analytical speed and efficiency over conventional HPLC.[1][2][3] The primary driver of these enhancements is the use of smaller stationary phase particles (sub-2 µm in UPLC vs. 3–5 µm in HPLC), which necessitates higher operating pressures.[1][2] This fundamental difference leads to faster separations, reduced solvent consumption, and improved resolution and sensitivity.[2][3][4]
The following table summarizes the key quantitative differences between the two techniques for the analysis of budesonide and its impurities.
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Typical Column Particle Size | 3–5 µm[1] | <2 µm[1] | Higher efficiency and resolution[2] |
| Typical Column Dimensions | 150–250 mm length, 4.6 mm ID[1] | 50–100 mm length, 2.1 mm ID[1] | Faster analysis, less solvent |
| Operating Pressure | Up to 400 bar (5800 psi)[1] | Up to 1000–1200 bar (15,000 psi)[1] | Enables use of smaller particles |
| Typical Run Time | 20–45 minutes[1] | 2–5 minutes[1] | Increased sample throughput[5] |
| Solvent Consumption | High[1] | Low (up to 90% reduction)[6] | Cost savings and environmental benefits[5] |
| Sensitivity | Moderate[1] | High[1] | Better detection of trace impurities |
| Injection Volume | ~20 µL[5] | ~2 µL[5] | Reduced sample consumption |
Experimental Protocols
To provide a practical comparison, below are representative experimental protocols for the analysis of budesonide impurities using both HPLC and UPLC. These methods are based on established practices and information from various sources.
HPLC Method for Budesonide Impurities
This method is illustrative of a conventional approach for the separation and quantification of budesonide and its related substances.
Chromatographic Conditions:
-
Column: Hypersil C18, 150 mm x 4.6 mm, 5 µm[7]
-
Mobile Phase: A mixture of ethanol, acetonitrile (B52724), and phosphate (B84403) buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v)[7][8]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a diluent of acetonitrile and water (3:7, v/v).[9]
-
Accurately weigh and dissolve a suitable amount of the budesonide sample in the diluent to achieve a final concentration of approximately 0.6 mg/mL.[9]
-
For system suitability, prepare a solution containing 0.6 mg/mL of USP Budesonide CRS and 3 µg/mL each of specified budesonide related compounds (e.g., E, G, and L) in the diluent.[9]
UPLC Method for Budesonide Impurities
This method demonstrates the advantages of UPLC in terms of speed and efficiency for the same analytical challenge. This is a representation of a method transferred from a USP HPLC method.[10][6]
Chromatographic Conditions:
-
Mobile Phase: A gradient elution may be employed, for example, with Acetonitrile and 0.1% Formic Acid in Water.[5] For a direct method transfer, a similar mobile phase to the HPLC method can be adapted with adjustments to the gradient and flow rate.
-
Flow Rate: 0.4 mL/min[5]
-
Detection: UV at 240 nm
-
Injection Volume: 2 µL[5]
-
Column Temperature: 30°C[6]
Sample Preparation:
-
The sample preparation can follow a similar protocol to the HPLC method, with the final concentration adjusted as necessary based on the sensitivity of the UPLC system.
-
Due to the smaller particle size of the UPLC column, enhanced sample filtration is recommended to prevent clogging. An increased centrifugation time (e.g., from 15 to 25 minutes) for the sample solution can ensure appropriate filtration.[10]
Visualizing the Impurity Analysis Workflow
The following diagram illustrates the general workflow for the analysis of budesonide impurities, applicable to both HPLC and UPLC systems.
Caption: General workflow for the analysis of budesonide impurities.
Performance Comparison: A Deeper Dive
The transition from HPLC to UPLC for budesonide impurity analysis offers several significant advantages that can greatly impact laboratory efficiency and data quality.
Speed and Throughput: The most striking advantage of UPLC is the dramatic reduction in analysis time. A typical HPLC run for budesonide impurities can take around 20-45 minutes, whereas a UPLC method can achieve the same or better separation in just 2-5 minutes.[1] This translates to a substantial increase in sample throughput, which is particularly beneficial for high-volume quality control laboratories and during time-sensitive phases of drug development.[5] In a direct method transfer study, an 87% reduction in run time was achieved.[10][6]
Resolution and Sensitivity: UPLC columns, packed with sub-2 µm particles, deliver higher chromatographic efficiency.[2] This results in sharper, narrower peaks, leading to improved resolution between the budesonide epimers and their closely eluting impurities.[1][3] The enhanced peak height also translates to greater sensitivity, enabling the detection and quantification of impurities at lower levels.[3] This is crucial for meeting stringent regulatory requirements for impurity profiling.
Solvent Consumption and Cost: The lower flow rates and shorter run times inherent to UPLC methods lead to a significant reduction in solvent consumption, often by as much as 90%.[10][6] This not only reduces the direct cost of solvents but also minimizes waste disposal costs, contributing to a more environmentally friendly and sustainable laboratory operation.[5]
Method Transfer Considerations: While the benefits are clear, migrating a validated HPLC method to UPLC requires careful consideration and re-validation.[5] Parameters such as gradient profiles, injection volumes, and system dwell volumes must be optimized to ensure that the performance of the new UPLC method is equivalent or superior to the original HPLC method.[5] However, tools and protocols are available to facilitate a smooth and successful method transfer.[10][6]
Conclusion
Both HPLC and UPLC are powerful techniques for the analysis of budesonide impurities. HPLC remains a robust and reliable method, deeply entrenched in pharmaceutical quality control. However, UPLC offers compelling advantages in terms of speed, sensitivity, and operational efficiency. For laboratories looking to increase throughput, reduce costs, and improve data quality, transitioning to UPLC for budesonide impurity analysis is a strategic move. The initial investment in UPLC instrumentation can be justified by the long-term gains in productivity and reduced operational expenses. The choice between HPLC and UPLC will ultimately depend on the specific needs, sample volume, and long-term strategic goals of the laboratory.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. rjptonline.org [rjptonline.org]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Unveiling the Biological Profile of Budesonide Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Budesonide (B1683875), a potent synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and inflammatory bowel disease. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During the synthesis and storage of budesonide, various related substances, including process impurities and degradation products, can arise. Understanding the biological activity of these impurities is critical for drug development, ensuring that their presence within established limits does not compromise the therapeutic benefit or introduce unforeseen risks. This guide provides a comparative analysis of the biological activity of known budesonide impurities, supported by experimental data and detailed methodologies.
Significance of Impurity Profiling
Regulatory bodies worldwide mandate the identification and characterization of impurities in pharmaceutical products. Impurities with significant biological activity can potentially alter the drug's efficacy, lead to adverse effects, or have toxicological implications. Therefore, a thorough understanding of the pharmacological profile of each impurity is essential for setting appropriate specifications and ensuring patient safety.
Comparative Biological Activity of Budesonide and Its Impurities
The primary mechanism of action of budesonide is through its high affinity for the glucocorticoid receptor (GR), which leads to the modulation of gene expression and subsequent anti-inflammatory effects. The biological activity of budesonide and its impurities is therefore primarily assessed by their ability to bind to and activate the GR.
| Compound | Type | Relative Glucocorticoid Activity (Compared to Budesonide) | Reference(s) |
| Budesonide (22R Epimer) | Active Moiety | High (approximately 2-fold higher than 22S epimer) | [1] |
| Budesonide (22S Epimer) | Active Moiety | High | [1] |
| 16α-Hydroxyprednisolone | Metabolite/Impurity A | < 1% of Budesonide | [2][3] |
| 6β-Hydroxybudesonide | Metabolite | < 1% of Budesonide | [2][3] |
| Impurity C | Process Impurity | Data not available | |
| Impurity D | Degradation Product | Data not available | |
| Impurity E | Degradation Product | Data not available | |
| Impurity G | Process Impurity | Data not available | |
| Lumibudesonide | Photodegradation Product | Data not available |
Key Findings:
-
Epimeric Activity: Budesonide exists as a mixture of two epimers, 22R and 22S. The 22R form exhibits approximately twice the biological activity of the 22S epimer.
-
Major Metabolites: The primary metabolites of budesonide, 16α-hydroxyprednisolone (also known as Budesonide Impurity A) and 6β-hydroxybudesonide, have been shown to possess less than 1% of the glucocorticoid activity of the parent compound.[2][3] This rapid metabolic inactivation contributes to budesonide's favorable systemic safety profile.
-
Other Impurities: There is a notable lack of publicly available data on the specific biological activities of other process impurities (e.g., Impurity C, G) and degradation products (e.g., Impurity D, E, Lumibudesonide). This highlights a critical knowledge gap and underscores the importance of conducting specific activity assays for these compounds during drug development.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Biological Activity Assessment.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of corticosteroids and their impurities.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor. A common method is a competitive radioligand binding assay.
-
Objective: To quantify the relative binding affinity (RBA) of budesonide impurities compared to a reference standard (e.g., dexamethasone (B1670325) or budesonide).
-
Materials:
-
Recombinant human glucocorticoid receptor (or cytosol preparations from target tissues).
-
Radiolabeled ligand (e.g., [³H]dexamethasone).
-
Test compounds (budesonide and its impurities).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter.
-
-
Protocol:
-
A constant concentration of the radiolabeled ligand and the GR preparation are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (or reference standard) are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The RBA is calculated by comparing the IC₅₀ of the test compound to that of the reference standard.
-
In Vitro Anti-Inflammatory Assays
These assays measure the functional consequences of GR activation, such as the inhibition of pro-inflammatory signaling pathways.
This assay is used to assess the ability of a compound to inhibit the activity of NF-κB, a key transcription factor in the inflammatory response.
-
Objective: To measure the dose-dependent inhibition of NF-κB transcriptional activity by budesonide and its impurities.
-
Materials:
-
A suitable cell line (e.g., HEK293 or A549 cells).
-
An NF-κB reporter plasmid (containing a luciferase or similar reporter gene under the control of an NF-κB responsive promoter).
-
A transfection reagent.
-
An inflammatory stimulus (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)).
-
Test compounds.
-
Luciferase assay reagent and a luminometer.
-
-
Protocol:
-
Cells are transiently transfected with the NF-κB reporter plasmid.
-
After an appropriate incubation period, the cells are pre-treated with various concentrations of the test compound or vehicle control.
-
The cells are then stimulated with the inflammatory agent to activate the NF-κB pathway.
-
Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The inhibitory effect of the test compound is determined by the reduction in luciferase signal compared to the stimulated control.
-
This assay measures the inhibition of pro-inflammatory cytokine production from immune cells.
-
Objective: To quantify the inhibition of cytokine (e.g., IL-6, IL-8, TNF-α) release from stimulated immune cells by budesonide and its impurities.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages).
-
A stimulant (e.g., LPS or phytohemagglutinin (PHA)).
-
Test compounds.
-
Enzyme-linked immunosorbent assay (ELISA) kits for the specific cytokines of interest.
-
-
Protocol:
-
Immune cells are seeded in a culture plate.
-
The cells are pre-incubated with different concentrations of the test compound or vehicle.
-
The cells are then stimulated to induce cytokine production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of the target cytokines in the supernatant is quantified using ELISA.
-
The inhibitory potency of the test compounds is determined by the reduction in cytokine levels.
-
Conclusion
The available data indicates that the major metabolites of budesonide, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, are significantly less active than the parent drug, which is a key factor in budesonide's favorable safety profile. The differential activity of the 22R and 22S epimers is also a critical consideration. However, the biological activities of several other known process- and degradation-related impurities remain uncharacterized in the public domain. For comprehensive risk assessment and the establishment of scientifically justified specifications, it is imperative that the glucocorticoid receptor binding affinity and in vitro anti-inflammatory potency of these impurities are determined using robust and validated experimental protocols as outlined in this guide. This will ensure the continued safety and efficacy of budesonide-containing medicinal products.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 21-Dehydro Budesonide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 21-Dehydro Budesonide (B1683875), a known impurity and degradation product of Budesonide. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
21-Dehydro Budesonide is recognized as "Budesonide Impurity D," a major degradation product of the corticosteroid Budesonide.[1][2][3][4] Due to its relationship with Budesonide, its disposal should be handled with similar precautions. The Safety Data Sheet (SDS) for Budesonide indicates that it is harmful if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[5] Furthermore, it is harmful to aquatic life with long-lasting effects and is not readily biodegradable.[5]
Hazardous Waste Classification
While this compound, as an impurity, is unlikely to be classified as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA) — a designation typically reserved for sole active ingredients in commercial chemical products — the toxic characteristics of the parent compound, Budesonide, suggest that waste containing this substance should be managed as hazardous.[6][7][8] The final determination of whether a waste is hazardous depends on its characteristics, such as toxicity.
Disposal Procedures
The primary recommended method for the disposal of pharmaceutical waste, including this compound, is through a licensed hazardous waste disposal company.[6] Incineration at a permitted facility is the preferred treatment method for hazardous pharmaceutical waste.[6]
Step-by-Step Disposal Plan:
-
Segregation and Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix this waste with non-hazardous materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."
-
-
Storage:
-
Store the sealed container in a secure, designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure the contractor will manage the waste in accordance with all federal, state, and local regulations.
-
Decontamination and Spill Control
In the event of a spill, or for the decontamination of surfaces and equipment, a chemical deactivation step is recommended prior to cleaning.
Deactivation Protocol for Spills and Contaminated Materials:
For spills or discarded items like personal protective equipment (PPE), chemical deactivation can be achieved using a sodium hypochlorite (B82951) solution.[9]
| Reagent | Concentration for General Use | Concentration for High Organic Load | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 0.5% (5000 ppm) | 1% (10000 ppm) | 20 minutes |
Table 1: Sodium Hypochlorite Deactivation Parameters.[10][11][12][13]
Experimental Protocol for Decontamination:
-
Preparation of Deactivating Solution:
-
For a 0.5% solution, dilute standard household bleach (typically 5-6% sodium hypochlorite) in a 1:10 ratio with water.[10][12]
-
For a 1% solution for waste with a high organic load, use a 1:5 dilution.[10][13]
-
Note: Always prepare fresh solutions, as diluted bleach loses efficacy within 24 hours.[13]
-
-
Application:
-
Neutralization (for metal surfaces):
-
Cleaning and Disposal:
-
Absorb the cleaning solution and spill residue with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials (absorbent, PPE, etc.) in a hazardous waste container for disposal.
-
Logical Workflow for Disposal
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 3. This compound | 85234-63-5 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. wastemedic.com [wastemedic.com]
- 8. epa.gov [epa.gov]
- 9. ph.health.mil [ph.health.mil]
- 10. uwo.ca [uwo.ca]
- 11. coms.hms.harvard.edu [coms.hms.harvard.edu]
- 12. uwo.ca [uwo.ca]
- 13. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Logistical Information for Handling 21-Dehydro Budesonide
For immediate reference, 21-Dehydro Budesonide is classified as a very toxic material, a teratogen, and a reproductive hazard. This guide provides essential procedures for the safe handling, use, and disposal of this compound to minimize exposure and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling, it is critical to read and understand the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters. | Recommended for all handling activities, especially when manipulating powder or generating aerosols. Ensure a proper fit test has been conducted for non-PAPR respirators. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust. |
| Eye Protection | Safety Goggles or a Face Shield | Must be worn in conjunction with a respirator to provide a complete barrier for the face and eyes. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risk. This protocol outlines the key stages of handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and exposure routes.[1][2][3]
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area with restricted access.
-
Containment: All manipulations of the solid compound must be performed within a certified chemical fume hood, glove box, or an isolator to ensure containment.[4] The handling area should be under negative pressure to prevent contamination of the surrounding lab.[1]
-
Decontamination Supplies: Ensure a readily available supply of a validated decontamination solution.
-
Waste Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste streams that will come into contact with the compound.[4][5]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[4]
2. Handling the Compound:
-
Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring the compound. When handling the powder, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep all containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a pre-assembled spill kit appropriate for potent chemical hazards. Clean the spill by working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4][6][7]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: After removing PPE, thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan
The disposal of this compound and all associated contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Waste Identification: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Contaminated PPE (gloves, coveralls, etc.).
-
Contaminated lab supplies (vials, pipette tips, absorbent pads).
-
Solutions containing the compound.
-
Contaminated sharps (needles, syringes).[5]
-
-
Waste Segregation and Containerization:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound and heavily contaminated items. Syringes with residual volume must be placed in this container.[5]
-
Trace Contaminated Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.[5]
-
Sharps Waste (Red Containers): Only for sharps that are completely empty. Needles should not be recapped.[5]
-
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.
-
Storage: Store hazardous waste in a designated, secure Satellite Accumulation Area (SAA) that is clearly marked.
-
Disposal: Do not dispose of any this compound waste down the drain or in the regular trash.[5] Arrange for pick-up and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5][8][9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for ensuring safety when handling this compound.
References
- 1. Highly potent APIs: Hazards in classification and handling [cleanroomtechnology.com]
- 2. pharmtech.com [pharmtech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharm-int.com [pharm-int.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
